N-methyl-1-(3-nitrophenyl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(3-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPAPKLGADEFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941258 | |
| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-61-7 | |
| Record name | Benzenemethanamine, N-methyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-methyl-1-(3-nitrophenyl)methanamine: Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-1-(3-nitrophenyl)methanamine, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a secondary amine and a nitroaromatic moiety, imparts a unique combination of reactivity, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and dye manufacturing. This technical guide provides a comprehensive overview of the known physicochemical properties, reactivity, and potential applications of this compound. Detailed experimental considerations and safety information are also presented to facilitate its effective and safe use in a research and development setting.
Chemical and Physical Properties
This compound, also known as N-methyl-3-nitrobenzylamine, is an organic compound with the chemical formula C₈H₁₀N₂O₂.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| CAS Number | 19499-61-7 | [1] |
| Appearance | Not explicitly stated, but related compounds are often liquids or low-melting solids. | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not explicitly stated, but likely soluble in organic solvents. | |
| pKa (predicted) | Not available |
Reactivity
The reactivity of this compound is primarily dictated by the interplay of its two main functional groups: the secondary benzylic amine and the aromatic nitro group.
Reactivity of the Amino Group
The secondary amine group is nucleophilic and can participate in a variety of chemical transformations.
-
Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides, leading to the formation of tertiary amines and amides, respectively.
-
Oxidation: Secondary benzylamines can be oxidized to the corresponding imines.[3][4][5] This transformation can be achieved using various oxidizing agents. Photocatalytic oxidation using C70 has been shown to be an efficient method for the oxidation of secondary benzylamines.[3][4][5]
Reactivity of the Nitroaromatic Group
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.
-
Reduction: The most significant reaction of the nitro group in synthetic applications is its reduction to a primary amine. This transformation is a cornerstone of many synthetic pathways, providing a route to substituted anilines. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.[6][7][8][9] The choice of catalyst and reaction conditions is crucial to achieve high selectivity and avoid side reactions.[10][11]
Experimental Protocols
General Synthetic Approach: Reductive Amination
A plausible synthetic route to this compound is the reductive amination of 3-nitrobenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.
Workflow for Reductive Amination
Caption: General workflow for the synthesis of this compound via reductive amination.
Materials:
-
3-Nitrobenzaldehyde
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium borohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
Dissolve 3-nitrobenzaldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the methylamine solution to the flask and stir the mixture at room temperature. Acetic acid can be added as a catalyst.
-
After a period of stirring to allow for imine formation, add the reducing agent portion-wise to the reaction mixture.
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using standard laboratory techniques.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying compounds of this type. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be employed for purification.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure product.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the region of 7-8.5 ppm), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons (with those closer to the nitro group being more downfield), the benzylic carbon, and the N-methyl carbon.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ). Fragmentation patterns would likely involve cleavage of the benzylic C-N bond.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), and strong absorptions for the symmetric and asymmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹).
Stability and Storage
Nitroaromatic compounds are known to be thermally sensitive, and their stability can be a concern.[2][12][13][14] It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] The presence of the nitro group can make the compound susceptible to decomposition, especially at elevated temperatures or in the presence of light.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Nitroaromatic compounds as a class are known to exhibit a wide range of biological activities, and some are associated with toxicity and mutagenicity due to their ability to be metabolically reduced to reactive intermediates.[2][15] Further research is required to elucidate any potential pharmacological or toxicological profile of this specific compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. Many nitroaromatic compounds are toxic and can be absorbed through the skin.[16][17]
Hazard Statement Summary for a Related Compound (3-Nitroaniline):
-
Toxic if swallowed.
-
May cause damage to organs through prolonged or repeated exposure.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[18][19]
Conclusion
This compound is a valuable synthetic intermediate with potential applications in various fields of chemistry. Its dual functionality allows for a range of chemical transformations, making it a versatile building block. While detailed information on its properties and reactivity is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview based on available data and knowledge of related compounds. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential. Researchers and drug development professionals should exercise appropriate caution and adhere to standard laboratory safety procedures when working with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines [organic-chemistry.org]
- 4. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
The Potential of N-methyl-1-(3-nitrophenyl)methanamine as a Versatile Building Block for PROTAC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This technical guide explores the prospective application of N-methyl-1-(3-nitrophenyl)methanamine as a novel, multifunctional building block for PROTAC linkers. Drawing analogies from established linker technologies, we delineate its potential roles in constructing photo-activatable, hypoxia-sensitive, and conformationally constrained PROTACs. This document provides a comprehensive overview of its chemical properties, proposed synthetic strategies, and potential applications in targeted protein degradation, supported by detailed, adaptable experimental protocols and conceptual signaling pathway diagrams.
Introduction to PROTAC Technology and the Critical Role of the Linker
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, enabling the targeting of previously "undruggable" proteins.[2] The linker moiety, while often perceived as a simple spacer, plays a crucial role in the stability and efficacy of the ternary complex (POI-PROTAC-E3 ligase), and influences the physicochemical properties of the entire molecule.[2][3]
This compound: A Building Block with Latent Potential
This compound is a commercially available benzylamine derivative with the chemical formula C8H10N2O2. While not yet prominently featured in published PROTAC literature, its structure presents intriguing possibilities for innovative linker design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H10N2O2 | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Appearance | Light brown to brown liquid | [4] |
| Boiling Point | 128 °C | [4] |
| Density | 1.162 g/cm³ (Predicted) | [4] |
| pKa | 8.94 (Predicted) | [4] |
| Storage | 2-8 °C under inert gas | [4] |
Core Structural Features and Their Implications for PROTAC Design
The this compound scaffold offers three key features for PROTAC linker development:
-
Secondary Amine: The N-methyl group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand through standard amide bond formation or other coupling chemistries.
-
Benzyl Group: The rigid benzyl ring can introduce conformational constraint into the linker, which can be advantageous for optimizing the geometry of the ternary complex.[3]
-
Nitro Group: The nitroaromatic moiety is a versatile functional group that can be exploited for developing conditionally active PROTACs, such as photo-caged or hypoxia-activated degraders.[5][6]
Conceptual Applications in Advanced PROTAC Design
The unique combination of a reactive amine, a rigid benzyl core, and a modifiable nitro group in this compound allows for its conceptual application in several advanced PROTAC designs.
As a Core for Conformationally Restricted Linkers
The benzyl group can serve as a rigid scaffold to control the spatial orientation of the POI and E3 ligase ligands. This can be particularly useful in cases where a high degree of pre-organization is required for efficient ternary complex formation.
As a Precursor for Photo-activated (Caged) PROTACs
Nitrobenzyl groups, such as the 4,5-dimethoxy-2-nitrobenzyl group, are well-established photolabile caging groups.[5] By analogy, the 3-nitrophenyl group in this building block could be chemically modified to create a photocleavable linker. This would allow for spatial and temporal control over protein degradation, which is highly desirable for research and therapeutic applications.
As a Building Block for Hypoxia-Activated PROTACs
The nitro group can be reduced to an amino group under hypoxic conditions, a characteristic of the tumor microenvironment. This bio-reduction can be exploited to design PROTACs that are selectively activated in cancer cells. For instance, a PROTAC could be designed to be inactive with the nitro group present and become active upon its reduction.[5]
Proposed Synthetic Strategies and Experimental Protocols
While no direct protocols for incorporating this compound into PROTACs exist, established synthetic methodologies for similar building blocks can be readily adapted.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process. A general workflow is depicted below.
Caption: General experimental workflow for the synthesis of a PROTAC molecule.
Proposed Experimental Protocol: Amide Coupling
This protocol describes the coupling of an activated carboxylic acid on a POI ligand to the secondary amine of this compound.
Materials:
-
This compound
-
POI ligand with a carboxylic acid moiety
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of POI Ligand: In a round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes.
-
Coupling Reaction: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated POI ligand solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
This intermediate can then be further functionalized, for example, by reducing the nitro group to an amine, which can then be coupled to an E3 ligase ligand.
Visualization of PROTAC Mechanism of Action and a Representative Signaling Pathway
The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and its application in a well-studied signaling pathway.
General PROTAC Mechanism
Caption: PROTAC-mediated degradation of a target protein.
Example Signaling Pathway: Androgen Receptor (AR) Degradation
PROTACs targeting the Androgen Receptor are in clinical development for the treatment of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Nitro Group as a Linchpin in the Synthesis of N-methyl-1-(3-nitrophenyl)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-1-(3-nitrophenyl)methanamine is a valuable building block in organic synthesis, with its utility largely dictated by the presence and manipulation of the nitro group. This technical guide provides a comprehensive overview of the pivotal role the nitro moiety plays in the synthesis and subsequent reactions of this compound. Key aspects, including the directing effects of the nitro group, its influence on reactivity, and its function as a synthetic precursor to the corresponding aniline, are discussed in detail. This document also presents detailed experimental protocols for the synthesis of this compound via reductive amination and for the chemoselective reduction of its nitro group. Quantitative data are summarized, and logical workflows are visualized to provide a thorough resource for researchers in drug discovery and chemical development.
Introduction
This compound, a substituted benzylamine derivative, serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The synthetic strategy and chemical behavior of this molecule are fundamentally governed by the electronic properties of the aromatic nitro group. This guide will explore the multifaceted role of this functional group, from its influence on the synthesis of the parent molecule to its utility as a key functional handle for further molecular elaboration.
Physicochemical Properties and Spectroscopic Data
The nitro group significantly influences the physical and spectroscopic properties of this compound. While specific experimental data for the 3-nitro isomer is not widely published, data for the analogous N-methyl-1-(4-nitrophenyl)methanamine provides a reasonable approximation of its characteristics.
Table 1: Physicochemical Properties of this compound and its 4-nitro isomer.
| Property | This compound | N-methyl-1-(4-nitrophenyl)methanamine |
| CAS Number | 19499-61-7[2][3] | 19499-60-6[4] |
| Molecular Formula | C₈H₁₀N₂O₂[2] | C₈H₁₀N₂O₂[4] |
| Molecular Weight | 166.18 g/mol [2] | 166.18 g/mol [4] |
| Purity (typical) | ≥98%[2] | ≥95% |
| Appearance | Not specified (likely an oil or low-melting solid) | Not specified |
Table 2: Representative Spectroscopic Data for the Analogous N-methyl-1-(4-nitrophenyl)methanamine. [4]
| Technique | Data |
| ¹³C NMR | Spectral data available in Wiley & Sons, Inc. SpectraBase. |
| GC-MS | Major peaks at m/z 165, 119. Data available in NIST Mass Spectrometry Data Center. |
| IR (Vapor Phase) | Spectral data available in Wiley & Sons, Inc. SpectraBase. |
The Role of the Nitro Group in Synthesis and Reactivity
The nitro group (-NO₂) is a powerful electron-withdrawing group, and its presence on the phenyl ring of this compound has profound implications for the molecule's synthesis and reactivity.
Directing Effects in Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS) due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring. Furthermore, it is a meta-director. This means that in any potential EAS reactions on the this compound backbone, incoming electrophiles will be directed to the positions meta to the nitro group (positions 5 and, to a lesser extent due to steric hindrance, 1).
Caption: Logical workflow of the nitro group's directing effect in EAS.
Synthesis via Reductive Amination
The most direct route to this compound is the reductive amination of 3-nitrobenzaldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced to the final secondary amine.
A critical challenge in this synthesis is the potential for the reducing agent to also reduce the nitro group.[5] The use of harsh reducing agents like lithium aluminum hydride would lead to the reduction of both the imine and the nitro group. Therefore, chemoselective reducing agents are required.
Caption: Synthetic workflow for this compound.
The Nitro Group as a Precursor to the Amine
One of the most synthetically useful transformations of the nitro group is its reduction to a primary amine (-NH₂). This opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and alkylation reactions. The reduction of the nitro group in this compound yields 3-((methylamino)methyl)aniline, a diamine with differentiated reactivity at the primary and secondary amine sites.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is adapted from methodologies developed for the reductive amination of 3-nitrobenzaldehyde, with an emphasis on safety and chemoselectivity.[5]
-
Materials:
-
3-Nitrobenzaldehyde
-
Methylamine (as a solution in THF or methanol)
-
Borane-tert-butylamine complex
-
Methanesulfonic acid
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add a solution of methylamine (1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve the borane-tert-butylamine complex (1.5 eq) in dichloromethane.
-
Cool the borane solution to 0 °C and slowly add methanesulfonic acid (1.5 eq).
-
Add the activated borane solution dropwise to the imine-containing reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Safety Note: The use of sodium borohydride for this transformation can lead to the formation of potentially hazardous azo- and azoxy-containing byproducts. The borane-tert-butylamine complex is a safer alternative.[5]
Chemoselective Reduction of the Nitro Group
This protocol describes the reduction of the nitro group in this compound to the corresponding aniline, preserving the benzylic amine functionality. This method is based on the use of tin(II) chloride, which is known for its high chemoselectivity in the presence of other reducible groups.[1]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
5% Aqueous sodium bicarbonate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the mixture at 70 °C under a nitrogen atmosphere for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Adjust the pH to approximately 7-8 by the addition of 5% aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting 3-((methylamino)methyl)aniline can be further purified if necessary.
-
Conclusion
The nitro group in this compound is not merely a passive substituent but an active participant in the molecule's synthesis and a versatile handle for its subsequent chemical transformations. Its strong electron-withdrawing properties dictate the approach for the synthesis of the parent molecule, necessitating the use of chemoselective reagents for reductive amination. Furthermore, the nitro group's ability to be selectively reduced to a primary amine provides a gateway to a diverse range of derivatives. A thorough understanding of the role of the nitro group is therefore essential for any researcher or scientist looking to utilize this compound as a strategic intermediate in the development of novel chemical entities.
References
Navigating the Frontier of Targeted Protein Degradation: A Technical Guide to the Hypothetical Application of N-methyl-1-(3-nitrophenyl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is largely driven by the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. This technical guide explores the core principles of TPD, focusing on the hypothetical application of derivatives of N-methyl-1-(3-nitrophenyl)methanamine as building blocks for novel PROTACs. While public domain literature does not currently link this specific chemical entity to established PROTAC programs, its structure presents a plausible, albeit speculative, starting point for the synthesis of E3 ligase ligands. This document provides a framework for the design, synthesis, and evaluation of such hypothetical derivatives, including representative data for established PROTACs, detailed experimental protocols for their characterization, and visualizations of key concepts and workflows.
Introduction to Targeted Protein Degradation and PROTACs
The ubiquitin-proteasome system (UPS) is a crucial cellular pathway for maintaining protein homeostasis by identifying and degrading misfolded, damaged, or obsolete proteins. [1][2]TPD leverages this system through the use of PROTACs. These molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. [1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that initiates the ubiquitination of the POI. [3]This polyubiquitin tag serves as a signal for the 26S proteasome to recognize and subsequently degrade the POI. [4][5]Two of the most extensively utilized E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL). [2][4] This guide will use this compound as a hypothetical precursor for the synthesis of an E3 ligase ligand to illustrate the principles of PROTAC development.
Hypothetical Synthesis of an E3 Ligase Ligand from an this compound Derivative
While this compound itself is not a known E3 ligase ligand, its chemical structure, featuring a phenyl ring and a methylamine group, can be envisioned as a starting point for the synthesis of more complex molecules that could potentially bind to an E3 ligase. For illustrative purposes, a hypothetical synthetic pathway to a novel E3 ligase ligand is proposed below. This is a conceptual exercise and does not represent an established synthetic route.
Disclaimer: The following synthetic pathway is hypothetical and for illustrative purposes only.
A plausible, albeit speculative, multi-step synthesis could involve the following transformations:
-
Reduction of the nitro group: The nitro group of an this compound derivative could be reduced to an amine.
-
Acylation and cyclization: The resulting diamine could undergo a series of acylation and cyclization reactions to construct a heterocyclic core, a common feature in many E3 ligase ligands.
-
Functionalization: Further functionalization of the heterocyclic core would be necessary to introduce chemical handles for linker attachment and to optimize binding affinity and selectivity for the target E3 ligase.
The successful synthesis of such a ligand would require extensive medicinal chemistry efforts, including route optimization, purification, and structural characterization.
Quantitative Assessment of PROTAC Efficacy: Representative Data
The efficacy of a PROTAC is typically characterized by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for well-characterized VHL-based and CRBN-based PROTACs from published studies. This data is provided to illustrate the typical performance of potent PROTACs and to serve as a benchmark for the evaluation of novel degraders.
Table 1: Representative Quantitative Data for VHL-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | 15 | >95 | [6] |
| ARV-771 | BRD4 | KBM7 | 5 | ~98 | [7] |
| VZ185 | BRD9 | 22Rv1 | 1.8 | >95 | [8] |
| Compound 1 | p38α | MDA-MB-231 | 100 | ~90 | [9] |
Table 2: Representative Quantitative Data for CRBN-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | 293T | 4 | >95 | [10] |
| dBET6 | BRD4 | KBM7 | 3 | ~98 | [7] |
| Compound 21 | BRD4 | THP-1 | <1000 | >50 | [11] |
| Palbociclib-PROTAC | CDK6 | Jurkat | 0.08 | >90 | [11] |
Experimental Protocols
The successful development of a PROTAC requires a suite of robust assays to characterize its mechanism of action and efficacy. The following sections provide detailed methodologies for key experiments in the TPD workflow.
Western Blotting for Target Protein Degradation
This is a fundamental technique to directly measure the reduction in the levels of the target protein following PROTAC treatment. [5][12] Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete cell culture medium.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours). [12]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS. [12] * Add lysis buffer to each well, scrape the cells, and collect the lysate. [12] * Incubate the lysate on ice for 30 minutes. [12] * Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay. [12]
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Denature the samples by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [12] * Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [5] * Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation. [3]Several biophysical techniques can be used to characterize this interaction.
Example Protocol: Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips
-
Recombinant purified E3 ligase and target protein
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization:
-
Immobilize the E3 ligase onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, inject a series of concentrations of the target protein over the immobilized E3 ligase to assess for any direct interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein.
-
Inject these solutions over the immobilized E3 ligase. An increase in the SPR signal indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic and affinity parameters of ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC can mediate the ubiquitination of the target protein by the recruited E3 ligase. [13] Materials:
-
Recombinant purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Recombinant purified target protein
-
PROTAC compound
-
Ubiquitin
-
ATP
-
Reaction buffer
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC compound or vehicle control (DMSO).
-
Set up control reactions omitting key components (e.g., E1, E3, or PROTAC) to ensure the observed ubiquitination is dependent on the complete system. [13]
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours. [13]
-
-
Quenching and Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.
-
-
Data Analysis:
-
The appearance of a ladder of higher molecular weight bands above the unmodified target protein band indicates successful polyubiquitination. [13]
-
Visualizing Key Concepts and Workflows
Diagrams are essential tools for illustrating the complex biological processes and experimental workflows involved in targeted protein degradation.
Caption: The PROTAC Mechanism of Action.
Caption: A Hypothetical Experimental Workflow for PROTAC Development.
Caption: A Simplified Signaling Pathway of PROTAC Action.
Conclusion
The field of targeted protein degradation is rapidly advancing, offering innovative solutions to challenging diseases. While this compound and its derivatives are not yet established players in this arena, this guide has provided a comprehensive, albeit hypothetical, framework for how such building blocks could be integrated into a TPD research program. By leveraging the principles of rational design, robust synthetic chemistry, and a suite of well-defined biochemical and cellular assays, the development of novel and effective PROTACs can be systematically pursued. The representative data and detailed protocols provided herein serve as a valuable resource for researchers embarking on the exciting journey of discovering the next generation of protein degraders.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Investigating the Biological Activity of N-methyl-1-(3-nitrophenyl)methanamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential biological activities of N-methyl-1-(3-nitrophenyl)methanamine and its analogs. Due to the limited publicly available data on the specific target molecule, this guide focuses on the known biological activities of structurally related compounds, including nitroaromatic and benzylamine derivatives. The primary areas of focus are antimicrobial, anticancer, and monoamine oxidase (MAO) inhibitory activities, which are suggested by the chemical features of the core structure.
Introduction
This compound possesses a nitro-substituted aromatic ring and a secondary benzylamine moiety. These functional groups are present in a variety of biologically active compounds. The nitro group is a well-known pharmacophore in many antimicrobial and anticancer drugs, often acting as a bio-reducible group that generates reactive nitrogen species. The benzylamine scaffold is present in numerous compounds targeting the central nervous system, including monoamine oxidase inhibitors. This guide synthesizes the available information on analogous compounds to provide a predictive framework for the biological activities of this compound and to guide future research and drug discovery efforts.
Potential Biological Activities and Quantitative Data
Based on the activities of structurally similar compounds, the following biological activities are plausible for this compound analogs.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit broad-spectrum antimicrobial activity. Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to form cytotoxic reactive nitrogen species, which can damage DNA and other critical cellular components.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitrobenzylamine Analogs and Related Nitroaromatic Compounds
| Compound/Analog | Test Organism | MIC (µM) | Reference |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | [1] |
| Substituted (E)-N-benzylidene-4-nitrobenzenamines | Bacillus subtilis | - (Excellent activity observed) | [2] |
| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | - (Equipotent to standard) | [3] |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | Escherichia coli | - (Good activity observed) | [3] |
| Benzonaptho and tolyl substituted benzimidazolo benzothiophene derivatives | Gram-negative bacteria | 10-20 µg/mL | [4] |
Anticancer Activity
The cytotoxic potential of nitroaromatic compounds has been explored for cancer therapy. Similar to their antimicrobial mechanism, the bioreduction of the nitro group can induce cellular stress and apoptosis in cancer cells.
Table 2: Anticancer Activity (IC50) of Nitrophenyl and Benzylamine Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-methyl-nitroimidazole | Breast (MDA-MB231) | ~16.7 | [5] |
| N-ethyl-nitroimidazole | Breast (MDA-MB231) | ~30 | [5] |
| 5,6,7,8-Tetrahydroisoquinolines bearing 3-nitrophenyl group | Pancreatic (PACA2) | 25.9 - 73.4 | [6] |
| 4-Methylbenzamide derivatives containing 2,6-substituted purines | Leukemia (K562) | 2.27 - 2.53 | [7] |
| 4-Methylbenzamide derivatives containing 2,6-substituted purines | Leukemia (HL-60) | 1.42 - 1.52 | [7] |
Monoamine Oxidase (MAO) Inhibition
Benzylamine and its derivatives are known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of monoamines in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.
Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Benzylamine Analogs
| Compound/Analog | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 4-(O-Benzylphenoxy)-N-methylbutylamine | MAO-A | - | 4.20 | Competitive | [2] |
| 4-(O-Benzylphenoxy)-N-methylbutylamine | MAO-B | - | 46.0 | Noncompetitive | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Monoamine Oxidase (MAO) Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of MAO-A and MAO-B by monitoring the oxidation of a substrate.
-
Enzyme and Substrate Preparation:
-
Use commercially available human recombinant MAO-A and MAO-B enzymes.
-
Prepare a stock solution of the substrate. Kynuramine is a common non-selective substrate, while benzylamine is more specific for MAO-B.
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the following to each well:
-
Buffer
-
Test compound at various concentrations (or vehicle for control)
-
MAO enzyme solution
-
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement and Analysis:
-
Monitor the increase in absorbance over time at a specific wavelength corresponding to the product formation (e.g., ~314 nm for the product of kynuramine oxidation).
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to the investigation of this compound analogs.
Caption: A generalized workflow for the discovery of novel antimicrobial agents.
Caption: A step-by-step workflow for the MTT cell viability assay.
Caption: Simplified signaling pathway of monoamine oxidase and its inhibition.
Conclusion
While direct experimental data for this compound is scarce, the analysis of its structural analogs strongly suggests potential for significant biological activity. The presence of the nitroaromatic and benzylamine moieties points towards promising avenues of investigation in the fields of antimicrobial, anticancer, and neuropharmacological research. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to systematically evaluate the biological profile of these and similar compounds. Further synthesis and screening of a focused library of this compound analogs are warranted to elucidate their therapeutic potential and establish definitive structure-activity relationships.
References
- 1. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Emerging Role of N-methyl-1-(3-nitrophenyl)methanamine in Medicinal Chemistry: A Technical Guide to its Application as a Protein Degrader Building Block
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of N-methyl-1-(3-nitrophenyl)methanamine, a chemical entity of growing interest within medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its primary significance lies in its role as a versatile building block for the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document will elucidate the foundational concepts of targeted protein degradation, detail the strategic importance of the 3-nitrobenzylamine moiety, and provide generalized experimental workflows for the design, synthesis, and evaluation of PROTACs utilizing this and similar structural motifs. All quantitative data from analogous studies are summarized, and key experimental methodologies are described to facilitate further research and development in this promising therapeutic modality.
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small molecule drug discovery has traditionally focused on the inhibition of protein function. However, a significant portion of the proteome is considered "undruggable" by conventional inhibitors. Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that overcomes this limitation by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This approach offers several advantages, including the potential to address previously intractable targets and the ability to act catalytically, leading to prolonged pharmacodynamic effects.[2]
At the heart of TPD are heterobifunctional molecules such as PROTACs, which consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3][4] this compound has been identified as a "Protein Degrader Building Block," indicating its utility in the modular synthesis of these complex molecules.[1]
The Strategic Importance of the this compound Scaffold
The chemical architecture of this compound offers several advantageous features for its application in medicinal chemistry, particularly in the construction of PROTACs.
-
The Benzylamine Core: The benzylamine structure is a common motif in biologically active compounds, providing a robust scaffold for further chemical modification.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule.[5] In the context of drug design, nitroaromatic compounds can act as prodrugs, undergoing bioreduction in specific cellular environments, such as the hypoxic conditions found in solid tumors, to generate active cytotoxic species.[5][6] This feature opens avenues for the development of targeted cancer therapies.
-
The meta-Substitution Pattern: The position of the nitro group on the phenyl ring is crucial. The meta-position, as seen in this compound, can influence the molecule's three-dimensional conformation and its interaction with biological targets, potentially offering a different selectivity profile compared to its ortho or para isomers.
Application in PROTAC Synthesis: A Conceptual Workflow
The primary application of this compound in medicinal chemistry is as a foundational element for the synthesis of PROTACs. It can be conceptualized as part of the "warhead" that binds to the protein of interest, or as a modifiable component of the linker. A generalized workflow for the synthesis and evaluation of a PROTAC is depicted below.
Experimental Protocols (Generalized)
While specific protocols for this compound are not publicly available, the following sections outline generalized methodologies for the key steps in PROTAC development.
PROTAC Synthesis: A Step-by-Step Approach
The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the building blocks.[3]
Protocol 1: General Amide Coupling for PROTAC Synthesis
-
Activation: Dissolve the building block containing a carboxylic acid (e.g., a derivative of this compound or the linker) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) and stir at room temperature.
-
Coupling: To the activated species, add the amine-containing building block (either the warhead or the E3 ligase ligand).
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Once the reaction is complete, purify the product using preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Evaluation of PROTAC Activity
Protocol 2: Western Blotting to Assess Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the protein of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.
Signaling Pathways in Targeted Protein Degradation
The mechanism of action of a PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates the key steps in this signaling pathway.
References
The Pivotal Role of Nitrophenyl-Containing Linkers in PROTACs: A Physicochemical Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's overall physicochemical properties.[3][5] This technical guide delves into the core physicochemical properties of PROTACs with a specific focus on the role and implications of incorporating nitrophenyl-containing linkers.
While nitrophenyl groups are often utilized in the synthesis of PROTACs, for instance as activated nitrophenyl carbonates for facile conjugation to amine-containing ligands, their incorporation into the linker backbone itself presents a unique set of considerations for the physicochemical profile of the final PROTAC molecule. The strong electron-withdrawing nature of the nitro group can significantly influence a PROTAC's solubility, permeability, and metabolic stability.[6] This guide will provide an in-depth analysis of these properties, present detailed experimental protocols for their assessment, and visualize the underlying biological and experimental workflows.
The Influence of Linker Composition on PROTAC Physicochemical Properties
The development of orally bioavailable and cell-permeable PROTACs is a significant challenge, as their high molecular weight and polar surface area often place them in the "beyond Rule of Five" chemical space.[7] The linker's composition is a key variable that can be modulated to optimize these drug-like properties.[8]
Solubility: Aqueous solubility is a critical factor for both in vitro assays and in vivo bioavailability. The introduction of polar groups into the linker is a common strategy to enhance solubility.[9] A nitrophenyl group, being a polar moiety, can be expected to influence the overall solubility of a PROTAC. However, the rigid, aromatic nature of the phenyl ring may partially counteract the polarity of the nitro group, leading to complex effects on solubility that must be empirically determined.[6]
Permeability: Cell permeability is essential for a PROTAC to reach its intracellular target.[7] This property is often a balance between lipophilicity and polarity. While increased lipophilicity can enhance passive diffusion across the cell membrane, excessive lipophilicity can lead to poor solubility and non-specific binding.[10] The nitrophenyl group's impact on permeability is multifaceted; its polarity may decrease passive permeability, while its rigid structure could potentially favor conformations that shield polar surface area, a phenomenon known as the "chameleon effect," which has been observed for some PROTACs.
Stability: PROTACs must be sufficiently stable in biological matrices (e.g., plasma, liver microsomes) to exert their therapeutic effect.[2] Linkers are often susceptible to metabolic degradation, particularly through oxidation of alkyl or polyethylene glycol (PEG) chains.[3] Nitroaromatic compounds can be susceptible to metabolic reduction by nitroreductases, which could represent a potential metabolic liability for nitrophenyl-containing linkers.[6] The stability of the PROTAC must be carefully evaluated to ensure a sufficient half-life for its desired pharmacological activity.
Data Presentation: Physicochemical Properties of Representative PROTACs
| Property | ARV-771 | dBET1 | General Impact of a Nitrophenyl Group (Hypothesized) |
| Molecular Weight ( g/mol ) | 986.65[5] | 785.27 | Introduction of a nitrophenyl group will increase the molecular weight. |
| cLogP (Calculated) | Not explicitly stated, but expected to be high | 3.2 | The nitro group is polar, which may decrease cLogP compared to a simple phenyl group, but the overall effect will depend on the entire linker structure. |
| Topological Polar Surface Area (TPSA, Ų) | Not explicitly stated | 222 | The nitro group will significantly increase the TPSA, which can impact permeability. |
| Aqueous Solubility | Sparingly soluble; ~0.14 mg/mL in 1:6 DMF:PBS[9] | 0.16 mg/mL in 1:5 DMSO:PBS | The polar nitro group may increase aqueous solubility, but this can be counteracted by the rigidity and hydrophobicity of the phenyl ring.[6] |
| Cell Permeability (PAMPA) | Low passive permeability is generally expected for PROTACs[10] | Low passive permeability is generally expected for PROTACs[10] | The increased polarity from the nitro group may decrease passive permeability. However, conformational effects could play a role. |
| In Vitro Stability | Data not publicly available | Data not publicly available | The nitroaromatic moiety may be susceptible to metabolic reduction by nitroreductases, potentially impacting stability.[6] |
Mandatory Visualizations
Caption: PROTAC-mediated degradation of a target protein.
Caption: A typical workflow for PROTAC characterization.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm). Alternatively, for a more quantitative result, filter the samples to remove precipitated compound and analyze the concentration of the soluble PROTAC in the filtrate by LC-MS/MS.
-
Data Interpretation: The kinetic solubility is the highest concentration of the PROTAC that does not show significant precipitation.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane. This filter plate serves as the donor plate. A 96-well acceptor plate is filled with buffer (e.g., PBS, pH 7.4).
-
Compound Addition: The PROTAC is added to the donor plate wells at a known concentration in buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t] where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of a PROTAC to phase I metabolism.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine the PROTAC (at a final concentration of, e.g., 1 µM) with human liver microsomes in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point by LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining PROTAC against time. The slope of the line gives the rate constant of elimination (k), and t1/2 = 0.693/k.
Conclusion
The linker is a critical component in the design of efficacious PROTACs, with its composition having a profound impact on the molecule's physicochemical properties. The incorporation of a nitrophenyl group into the linker presents both opportunities and challenges. Its polar, electron-withdrawing nature can modulate solubility and interactions within the ternary complex, but may also introduce metabolic liabilities and affect cell permeability. Due to the limited availability of public data on PROTACs containing nitrophenyl linkers, a thorough empirical evaluation of their physicochemical properties using the standardized protocols outlined in this guide is paramount. A systematic approach to understanding the structure-property relationships of nitrophenyl-containing linkers will be essential for their successful application in the development of next-generation protein degraders.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-methyl-1-(3-nitrophenyl)methanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1-(3-nitrophenyl)methanamine, also known as N-methyl-3-nitrobenzylamine, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a nitro-substituted aromatic ring and a secondary amine, provides a versatile scaffold for the synthesis of a wide range of more complex molecules. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then be elaborated into various heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical experimental details and safety considerations.
Physicochemical and Purity Data
The key physicochemical properties and typical purity of commercially available this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 19499-61-7 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Not specified in retrieved results | |
| Purity | ≥98% | [2] |
| Solubility | Slightly soluble in water | [1] |
Synthesis of this compound
The most common and direct route to this compound is the reductive amination of 3-nitrobenzaldehyde with methylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the corresponding amine. The choice of reducing agent is critical for both safety and efficiency.
Reductive Amination Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Safer Reductive Amination using Borane-tert-butylamine Complex (for Hydrochloride Salt)
A study assessing various reductive amination routes found that the use of sodium borohydride can lead to the partial reduction of the nitro group, generating potentially hazardous azo- and azoxy-containing byproducts.[3] A safer and more reliable method involves the use of borane-tert-butylamine complex activated with methanesulfonic acid for the reduction of the pre-formed imine. This procedure provides the hydrochloride salt of the product in high yield and purity.[3]
Experimental Details:
-
Imine Formation: The imine is first formed by reacting 3-nitrobenzaldehyde with methylamine. While the specific conditions for imine formation were not detailed in the abstract, this is typically achieved by stirring the aldehyde and amine in a suitable solvent at room temperature.
-
Reduction: The pre-formed imine is then reduced using borane-tert-butylamine complex in the presence of methanesulfonic acid as an activator.[3]
-
Work-up and Isolation: The reaction mixture is worked up to isolate the product as the hydrochloride salt. This method has been reported to yield the product in 87% with high purity.[3]
Method 2: Reductive Amination using Sodium Borohydride (Caution Advised)
While this method is effective, it carries the risk of over-reduction of the nitro group.[3] Careful control of the reaction conditions is necessary to minimize the formation of hazardous byproducts.
General Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add a solution of methylamine (often an aqueous solution) to the aldehyde solution.
-
Reducing Agent Addition: Cool the mixture in an ice bath and slowly add sodium borohydride in portions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water or dilute acid. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation.
Synthesis of the Starting Material: 3-Nitrobenzaldehyde
The precursor, 3-nitrobenzaldehyde, is typically synthesized by the nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid.[4]
Applications in Organic Synthesis
This compound serves as a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization and coupling reactions to form heterocyclic compounds.
Synthetic Utility Workflow
Caption: Synthetic utility of this compound.
While specific examples of its direct use in the synthesis of named drugs were not found in the provided search results, its classification as a "Protein Degrader Building Block" by a chemical supplier suggests its utility in the development of PROTACs and other targeted protein degradation technologies.[2]
Spectroscopic Data (Reference)
While specific spectroscopic data for this compound was not available in the search results, data for the closely related regioisomer, N-methyl-1-(4-nitrophenyl)methanamine , can be used as a reference for expected spectral features.
| Spectroscopy | Key Peaks/Shifts for N-methyl-1-(4-nitrophenyl)methanamine | Reference |
| ¹³C NMR | Available on PubChem | [5] |
| GC-MS | Available on PubChem | [5] |
| IR | Available on PubChem | [5] |
It is expected that the ¹H and ¹³C NMR spectra of this compound will show characteristic signals for the methyl group, the benzylic methylene group, and the aromatic protons with splitting patterns corresponding to the meta-substitution. The IR spectrum should exhibit characteristic absorptions for the N-H bond, C-H bonds, aromatic C=C bonds, and the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹).
Safety Considerations
-
3-Nitrobenzaldehyde: This starting material is a combustible solid and should be handled with care.
-
Methylamine: Methylamine is a flammable and corrosive gas, often used as an aqueous solution. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride: This reducing agent is flammable and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and added to the reaction mixture in a controlled manner. As mentioned, its use in the synthesis of the title compound can lead to the formation of hazardous byproducts.[3]
-
Borane-tert-butylamine Complex: This is a flammable solid and should be handled with care.
Conclusion
This compound is a synthetically important intermediate with applications in medicinal chemistry and materials science. Its preparation via the reductive amination of 3-nitrobenzaldehyde is a common method, with safer protocols available to avoid the formation of hazardous byproducts. The versatile functionalities of this molecule make it a valuable building block for the synthesis of diverse and complex molecular architectures. Researchers and professionals in drug development can utilize this compound as a starting point for the creation of novel therapeutic agents.
References
An In-depth Technical Guide to PROTAC Design for Beginners: A Hypothetical Case Study with N-methyl-1-(3-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of Proteolysis Targeting Chimera (PROTAC) design, using N-methyl-1-(3-nitrophenyl)methanamine as a hypothetical starting point for developing a novel therapeutic agent. While this specific molecule is not a widely recognized warhead for a protein of interest (POI), this case study will illustrate the fundamental workflow, from initial hit identification to the rational design and evaluation of a functional PROTAC. We will delve into the critical components of PROTAC technology, including the selection of an E3 ligase, the optimization of a POI ligand, and the crucial role of the linker in forming a productive ternary complex.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. They consist of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, enabling the degradation of proteins that have been historically challenging to drug.
Hypothetical Scenario: this compound as a Novel Hit for Protein of Interest (POI-X)
For the purpose of this guide, we will establish a hypothetical scenario where a fragment-based screening campaign has identified this compound as a weak binder to a hypothetical therapeutic target, Protein of Interest-X (POI-X), which is implicated in a disease pathway.
Quantitative Data Summary
The following tables summarize the hypothetical data generated during the development of a PROTAC targeting POI-X, originating from the initial hit, this compound.
Table 1: Binding Affinity of POI-X Ligands
| Compound ID | Structure | Modification from Parent | Binding Affinity (Kd) to POI-X (μM) |
| Lead-1 | This compound | - | 550 |
| Opt-A2 | [Structure A2] | Addition of a carboxylic acid at the 4-position of the phenyl ring | 125 |
| Opt-B5 | [Structure B5] | Methylation of the amine and addition of a hydroxyl group at the 5-position | 25 |
| Final-Ligand | [Structure C1] | Cyclization of the ethylamine side chain | 0.8 |
Table 2: PROTAC-Mediated Degradation of POI-X
| PROTAC ID | POI-X Ligand | E3 Ligase Ligand | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Final-Ligand | Pomalidomide | 2 | 750 | 65 |
| PROTAC-2 | Final-Ligand | Pomalidomide | 4 | 150 | 88 |
| PROTAC-3 | Final-Ligand | Pomalidomide | 6 | 45 | 95 |
| PROTAC-4 | Final-Ligand | VH032 | 4 | 200 | 82 |
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry is a technique used to measure the heat changes that occur upon biomolecular interactions.
-
Preparation:
-
Recombinant POI-X is expressed and purified to >95% purity.
-
The protein is dialyzed overnight against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The ligand (e.g., this compound) is dissolved in the same ITC buffer.
-
-
ITC Experiment:
-
The sample cell is filled with the POI-X solution (e.g., 20 µM).
-
The injection syringe is filled with the ligand solution (e.g., 200 µM).
-
The experiment consists of a series of small injections (e.g., 2 µL) of the ligand into the sample cell while monitoring the heat evolved or absorbed.
-
-
Data Analysis:
-
The heat per injection is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blotting for Protein Degradation
Western blotting is used to quantify the amount of a specific protein in a sample.
-
Cell Treatment:
-
Cells endogenously expressing POI-X are seeded in 6-well plates.
-
The cells are treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
The cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for POI-X.
-
A loading control antibody (e.g., anti-GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified, and the levels of POI-X are normalized to the loading control. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) are calculated.
-
Mandatory Visualizations
Caption: Mechanism of Action for a PROTAC, leading to targeted protein degradation.
Caption: A generalized experimental workflow for PROTAC development.
Caption: Logical relationship of the core components of a PROTAC molecule.
Exploring the Frontier of Drug Discovery: A Technical Guide to N-methyl-1-(3-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-1-(3-nitrophenyl)methanamine is a unique chemical entity poised at the intersection of several key areas in medicinal chemistry. While specific biological activity for this compound is not yet extensively documented in publicly available literature, its structural motifs—a benzylamine core, a meta-positioned nitro group, and an N-methyl substitution—suggest a rich, yet unexplored, potential in drug discovery. This technical guide provides an in-depth exploration of the prospective scope of this compound, drawing on established knowledge of its constituent chemical features. We will delve into its potential as a building block for targeted protein degraders, a scaffold for novel therapeutics inspired by known bioactive benzylamines, and a candidate for hypoxia-activated prodrugs. This document serves as a foundational resource, offering detailed hypothetical experimental protocols and conceptual frameworks to guide future research and development efforts.
Core Compound Analysis
This compound is a substituted benzylamine with the molecular formula C₈H₁₀N₂O₂. Its chemical structure presents a compelling starting point for medicinal chemistry campaigns. The benzylamine framework is a well-established pharmacophore, while the nitroaromatic system offers unique opportunities for targeted therapies and specific molecular interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| CAS Number | 19499-61-7 | N/A |
| Appearance | Light brown to brown liquid | [1] |
| Boiling Point | 274.3 °C at 760 mmHg | [2] |
| Melting Point | 160 °C | [1][2] |
| Density | 1.162 g/cm³ (Predicted) | [1] |
| pKa | 8.94 (Predicted) | [1] |
| Solubility | Slightly soluble in water | [1] |
Potential Therapeutic Applications and Research Directions
The true potential of this compound lies in the convergence of the known activities of its structural components. Below, we explore three promising, albeit speculative, avenues for its application in drug discovery.
Building Block for Targeted Protein Degradation
One of the most intriguing potential applications for this molecule is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. Several chemical suppliers classify this compound within their "Protein Degrader Building Blocks" category. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Hypothetical Workflow for PROTAC Development
Caption: Hypothetical workflow for developing a PROTAC from this compound.
Scaffold for Novel Benzylamine-Based Therapeutics
The benzylamine core is a privileged scaffold in medicinal chemistry. Derivatives of benzylamine have been shown to exhibit a range of biological activities, including anti-emetic, antibacterial, and antimycobacterial properties. Furthermore, N-methylbenzylamine derivatives have been investigated as monoamine oxidase inhibitors (MAOIs). [3] Potential Signaling Pathway Modulation
The structural similarity to MAOIs suggests that derivatives of this compound could potentially modulate neurotransmitter levels in the synaptic cleft by inhibiting their degradation.
Caption: Potential mechanism of action for a hypothetical MAOI derived from the core scaffold.
Hypoxia-Activated Prodrugs for Oncology
Nitroaromatic compounds are known to be susceptible to enzymatic reduction under hypoxic conditions, a characteristic feature of the tumor microenvironment. This property has been exploited in the design of hypoxia-activated prodrugs that are selectively activated in cancer cells, leading to localized cytotoxicity.
Conceptual Workflow for Prodrug Activation
Caption: Conceptual workflow of a hypoxia-activated prodrug based on the core scaffold.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols that would be essential in the initial exploration of this compound's therapeutic potential.
Synthesis of a Focused Derivative Library
Objective: To generate a small, diverse library of analogs to enable initial screening and SAR studies.
Methodology:
-
N-Alkylation/Arylation: The secondary amine of this compound can be further substituted via reductive amination with various aldehydes or ketones, or through Buchwald-Hartwig amination with aryl halides.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine using standard conditions (e.g., H₂, Pd/C or SnCl₂). This resulting aniline can then be functionalized through acylation, sulfonylation, or other amine-specific reactions.
-
Aromatic Substitution: While the nitro group is meta-directing, electrophilic aromatic substitution at the ortho and para positions may be possible under forcing conditions. Alternatively, nucleophilic aromatic substitution could be explored if an activating group is installed.
-
Purification and Characterization: All synthesized compounds should be purified by column chromatography or preparative HPLC. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine if the synthesized compounds inhibit the activity of MAO-A and MAO-B.
Methodology:
-
Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B. Prepare a suitable substrate solution (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red).
-
Assay Protocol: In a 96-well plate, add the enzyme, the test compound at various concentrations, and incubate for a short period.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence or absorbance of the product at appropriate intervals using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound represents a largely untapped resource in the vast landscape of chemical starting points for drug discovery. Its constituent parts have a proven track record in the development of successful therapeutics. The strategic combination of a benzylamine core with a nitroaromatic ring provides a fertile ground for the exploration of novel drugs targeting protein degradation, neurological disorders, and oncology. The experimental frameworks provided in this guide offer a clear path forward for researchers to begin to unlock the therapeutic potential of this promising scaffold. Further investigation is strongly warranted to fully elucidate the scope of this compound and its derivatives in the future of medicine.
References
Methodological & Application
Application Notes and Protocols: Synthesis of a PROTAC Incorporating an N-methyl-1-(3-nitrophenyl)methanamine-Derived Warhead
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties.[4][5][6] This document provides a detailed, hypothetical protocol for the synthesis of a PROTAC that incorporates a warhead derived from "N-methyl-1-(3-nitrophenyl)methanamine." This protocol is intended as a guide for researchers interested in exploring novel warheads for PROTAC development. The synthesis is based on established chemical principles and general PROTAC assembly strategies.[7][8]
Introduction to PROTAC Technology
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5][6] This catalytic mechanism allows for the degradation of multiple protein copies with a single PROTAC molecule, offering a powerful alternative to traditional inhibitors.[5][7] The modular nature of PROTACs allows for the systematic optimization of their components—the warhead, the E3 ligase ligand, and the linker—to achieve desired potency and selectivity.[4][7]
In this application note, we propose a synthetic route for a PROTAC where "this compound" serves as a precursor to the warhead targeting a hypothetical Protein of Interest (POI-X). The nitro group of the precursor will be reduced to an amine, providing a reactive handle for linker attachment. This functionalized warhead will then be coupled to a known Cereblon (CRBN) E3 ligase ligand via a polyethylene glycol (PEG) linker, a common strategy to improve solubility and facilitate ternary complex formation.[1]
Proposed Signaling Pathway
Experimental Protocols
This section details the multi-step synthesis of the target PROTAC.
Part 1: Synthesis of the Functionalized Warhead
The initial step involves the reduction of the nitro group of this compound to an amine, creating a nucleophilic site for linker attachment.
Reaction Scheme:
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add palladium on carbon (0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 3-(aminomethyl)-N-methylaniline.
-
Purify the product by column chromatography on silica gel if necessary.
Part 2: Synthesis of the Linker-E3 Ligase Ligand Conjugate
This part describes the attachment of a PEG linker to a pomalidomide-based CRBN ligand.
Reaction Scheme:
Materials:
-
4-amino-pomalidomide
-
Carboxy-PEG-acid linker (e.g., with 4 PEG units)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxy-PEG-acid linker (1.1 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 15 minutes at room temperature.
-
Add 4-amino-pomalidomide (1.0 eq) to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pomalidomide-linker conjugate by flash chromatography.
Part 3: Final PROTAC Assembly
The final step is the amide coupling of the functionalized warhead with the linker-E3 ligase ligand conjugate.
Reaction Scheme:
Materials:
-
3-(aminomethyl)-N-methylaniline (from Part 1)
-
Pomalidomide-linker conjugate (from Part 2)
-
HATU
-
DIPEA
-
DMF
Procedure:
-
Dissolve the pomalidomide-linker conjugate (1.0 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature.
-
Add a solution of 3-(aminomethyl)-N-methylaniline (1.1 eq) in DMF to the reaction mixture.
-
Stir at room temperature overnight and monitor by LC-MS.
-
Work up the reaction as described in Part 2.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product for biological evaluation.
Experimental Workflow Diagram
Data Presentation
The following tables present hypothetical data for the synthesized PROTAC.
Table 1: Physicochemical Properties of the Final PROTAC
| Property | Value |
| Molecular Weight | (Calculated based on final structure) |
| Purity (by HPLC) | >98% |
| Solubility (in PBS) | (To be determined experimentally) |
| LogP | (Calculated or measured) |
Table 2: Hypothetical Biological Activity Data
| Assay | Result (IC50 / DC50) |
| Binding to POI-X (e.g., ITC) | (Hypothetical value) |
| Binding to CRBN (e.g., TR-FRET) | (Hypothetical value) |
| Degradation of POI-X in Cells (DC50) | (Hypothetical value) |
| Cell Viability (CC50) | (Hypothetical value) |
Conclusion
This application note provides a detailed, albeit hypothetical, protocol for the synthesis of a novel PROTAC utilizing a warhead derived from this compound. The described synthetic strategy employs standard and robust chemical transformations commonly used in the field of PROTAC development.[4][7][8] Researchers can adapt this general workflow to incorporate other novel warheads or E3 ligase ligands into their PROTAC design and discovery efforts. Thorough characterization and biological evaluation of the final compound are crucial to determine its efficacy and potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing "N-methyl-1-(3-nitrophenyl)methanamine" in CRBN-Based Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The Cereblon (CRBN) E3 ligase is a frequently utilized component in PROTAC design due to the availability of well-characterized, potent ligands.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This document provides detailed application notes and protocols for the use of "N-methyl-1-(3-nitrophenyl)methanamine" as a linker to connect a warhead to a CRBN ligand. The nitrophenyl group within this linker can offer a degree of conformational rigidity, which can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination and subsequent degradation of the target protein.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical CRBN-based PROTAC, designated as PROTAC-X , which utilizes an "this compound"-derived linker. This data is provided as a reference for expected performance and for comparison with other linkers.
Table 1: In Vitro Degradation Profile of PROTAC-X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (h) |
| HEK293T | BRD4 | 50 | >90 | 24 |
| HeLa | BRD4 | 75 | >85 | 24 |
| MCF7 | BRD4 | 60 | >90 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Ternary Complex Formation and Binding Affinity of PROTAC-X
| Assay | Analyte | Binding Affinity (Kd, nM) |
| SPR | PROTAC-X to CRBN | 150 |
| SPR | PROTAC-X to BRD4 | 80 |
| TR-FRET | PROTAC-X Ternary Complex (CRBN-PROTAC-X-BRD4) | 25 |
SPR: Surface Plasmon Resonance. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Mandatory Visualizations
Signaling Pathway
Caption: CRBN-mediated ubiquitination and degradation pathway initiated by a PROTAC.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and evaluation of PROTACs.
Logical Relationship of PROTAC Components
Caption: The core components that constitute a CRBN-based PROTAC molecule.
Experimental Protocols
Protocol 1: Synthesis of the Warhead-Linker-CRBN Ligand Conjugate
This protocol describes a general method for the synthesis of a PROTAC utilizing the "this compound" linker. This is a representative procedure and may require optimization for specific warheads and CRBN ligands.
Materials:
-
Warhead with a suitable reactive handle (e.g., carboxylic acid)
-
This compound
-
CRBN ligand with a suitable reactive handle (e.g., a haloalkane for alkylation)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (HPLC, column chromatography)
Procedure:
-
Activation of the Warhead:
-
Dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling with the Linker:
-
To the activated warhead solution, add this compound (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the Warhead-Linker Intermediate:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the warhead-linker intermediate.
-
-
Conjugation to the CRBN Ligand:
-
Dissolve the warhead-linker intermediate (1.0 eq) and the CRBN ligand (1.1 eq) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the final PROTAC conjugate using preparative HPLC to achieve >95% purity.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is for assessing the in-cell degradation of the target protein induced by the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC-X
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PROTAC-X (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control and a positive control degrader if available. A proteasome inhibitor co-treatment group can confirm the degradation is proteasome-dependent.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This protocol describes a method to quantify the formation of the ternary complex in vitro.
Materials:
-
Purified, tagged target protein (e.g., His-tagged BRD4)
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
Terbium-conjugated anti-tag antibody (e.g., anti-His)
-
Fluorescently labeled anti-tag antibody (e.g., d2-labeled anti-GST)
-
PROTAC-X
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Assay Setup:
-
In a suitable microplate, prepare a reaction mixture containing the tagged target protein, the tagged CRBN/DDB1 complex, and the corresponding terbium- and d2-labeled antibodies in the assay buffer.
-
Add serial dilutions of PROTAC-X to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for ternary complex formation to reach equilibrium.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex formation affinity (Kd).
-
Application Note: Conjugation of N-methyl-1-(3-nitrophenyl)methanamine Linker to a VHL Ligand for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The von Hippel-Lindau (VHL) E3 ligase is among the most utilized in PROTAC design due to the availability of potent, well-characterized small molecule ligands.[3][4] The linker itself is a critical component, profoundly influencing the physicochemical properties and biological activity of the final PROTAC, including the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[5]
This document provides a detailed protocol for the attachment of a specific linker, N-methyl-1-(3-nitrophenyl)methanamine, to a VHL ligand. The proposed method is based on a standard amide bond formation, a robust and widely used reaction in PROTAC synthesis.[6] This process yields a key intermediate, the VHL ligand-linker conjugate, which can subsequently be coupled to a POI ligand to complete the PROTAC synthesis.
VHL-Mediated Protein Degradation Pathway
The VHL protein is a component of the Cullin 2 RING E3 ubiquitin ligase complex.[1] Under normal oxygen conditions, VHL recognizes hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α), leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][7] VHL-recruiting PROTACs co-opt this natural process. By binding simultaneously to the VHL complex and a target protein, the PROTAC induces the formation of a ternary complex, leading to the polyubiquitination of the POI and its ultimate destruction by the proteasome.[5][8]
Caption: VHL-PROTAC signaling pathway for targeted protein degradation.
Experimental Protocols
Protocol 1: Amide Coupling of VHL Ligand with this compound
This protocol describes the conjugation of a VHL ligand possessing a carboxylic acid functional group (e.g., a derivative of VH032) with the secondary amine of the linker.
Materials:
-
VHL Ligand with a carboxylic acid exit vector (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxylic acid)
-
This compound (CAS: 19499-61-7)[9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the VHL ligand (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final VHL ligand-linker conjugate.
Protocol 2: Characterization of the VHL Ligand-Linker Conjugate
A. Purity and Identity Confirmation by LC-MS
-
Objective: To confirm the molecular weight and assess the purity of the synthesized conjugate.[3]
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified conjugate in a suitable solvent like methanol or acetonitrile.[3]
-
LC System: Use a reverse-phase C18 column with a gradient mobile phase of water and acetonitrile, typically containing 0.1% formic acid.
-
MS System: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Analysis: Confirm the presence of the desired product by matching the observed mass-to-charge ratio (m/z) with the calculated theoretical mass. Purity is estimated by integrating the area of the product peak relative to the total peak area at a suitable UV wavelength (e.g., 254 nm).[3]
-
B. Structural Elucidation by NMR Spectroscopy
-
Objective: To confirm the chemical structure of the conjugate.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, coupling constants, and integrations to confirm that the structure is consistent with the expected VHL ligand-linker conjugate.
-
Representative Data
The following tables provide representative data based on typical outcomes for similar amide coupling reactions and the performance of VHL-based PROTACs reported in the literature. Actual results may vary.
Table 1: Representative Synthesis and Characterization Data
| Parameter | Typical Value | Method |
| Reaction Yield | 60-85% | Isolated Yield after Purification |
| Purity | >95% | HPLC at 254 nm |
| Identity | [M+H]⁺ matches theoretical | LC-MS (ESI) |
| Structure | Consistent with proposed structure | ¹H and ¹³C NMR |
Table 2: Representative Performance of VHL-Based PROTACs Targeting Various Proteins
This data illustrates the typical degradation potency (DC₅₀) and efficacy (Dₘₐₓ) achieved with VHL-based PROTACs.
| PROTAC Example | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| A947 | SMARCA2 | 39 pM | 96% | SW1573 | [5] |
| ACBI2 | SMARCA2 | 78 nM | 46% | RKO | [5] |
| Representative PROTAC | BRD4 | 2.58 nM | 94% | PC3 | [4] |
| ARD-266 | Androgen Receptor | 0.5 nM | >90% | LNCaP | [10] |
| KT-333 | STAT3 | - | - | In Clinical Trials | [4] |
-
DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein.[8]
-
Dₘₐₓ: Maximum percentage of protein degradation achieved.[8]
Workflow and Component Diagrams
Caption: Workflow for synthesis and characterization of the conjugate.
Caption: Logical relationship of PROTAC components and their targets.
Conclusion
This application note provides a representative protocol for the conjugation of the this compound linker to a VHL E3 ligase ligand via amide bond formation. This procedure is a fundamental step in the modular synthesis of VHL-based PROTACs. The resulting VHL ligand-linker conjugate serves as a versatile intermediate for coupling to a ligand for a protein of interest. Successful synthesis and characterization, as outlined in the protocols, are essential to ensure the identity and purity of the conjugate before its use in the development of potent and selective protein degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental conditions for "N-methyl-1-(3-nitrophenyl)methanamine" reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental conditions and protocols for the synthesis and subsequent reactions of N-methyl-1-(3-nitrophenyl)methanamine (CAS No. 19499-61-7). This compound is a useful intermediate in organic synthesis, featuring a reactive secondary amine and a nitro group that can be further functionalized.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound via a two-step reductive amination process, as well as a subsequent reduction of the nitro group.
Table 1: Synthesis of N-(3-nitrobenzylidene)-N-methylamine (Intermediate Imine)
| Parameter | Value | Reference |
| Starting Material | 3-Nitrobenzaldehyde | [1] |
| Reagent | Aqueous Methylamine (40%) | [1] |
| Solvent | Heptane | [1] |
| Reagent Molar Ratio | 2.5 equivalents of Methylamine | [1] |
| Reaction Time | 30 minutes | [1] |
| Temperature | Ambient | [1] |
| Yield | ~90% | [1] |
Table 2: Reduction of Imine to this compound
| Parameter | Value | Reference |
| Starting Material | N-(3-nitrobenzylidene)-N-methylamine | [1] |
| Reducing Agent | Borane-tert-butylamine complex | [1] |
| Activating Agent | Methanesulfonic acid | [1] |
| Solvent | Toluene | [1] |
| Temperature | 0-5 °C (addition), then ambient | [1] |
| Yield | High | [1] |
| Purity | High | [1] |
Table 3: Reduction of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | General Method |
| Reducing Agent | Iron powder | General Method |
| Solvent System | Ethanol/Acetic Acid/Water | General Method |
| Reaction Condition | Reflux or Sonication | General Method |
| Work-up | Basification with NaOH, extraction | General Method |
| Product | N1-methyl-1-(3-aminophenyl)methanamine | General Method |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from a scalable and safe process, avoiding reducing agents that can affect the nitro group.[1]
Step 1: Formation of N-(3-nitrobenzylidene)-N-methylamine (Imine)
-
To a solution of 3-nitrobenzaldehyde in heptane, add 2.5 equivalents of a 40% aqueous solution of methylamine.
-
Stir the mixture vigorously at ambient temperature for 30 minutes.
-
The intermediate imine product will precipitate out of the solution.
-
Isolate the solid product by filtration and wash with a small amount of cold heptane.
-
Dry the isolated imine under vacuum. A yield of approximately 90% is expected.[1]
Step 2: Reduction of the Imine to the Final Product
-
Suspend the dried N-(3-nitrobenzylidene)-N-methylamine in toluene in a reaction vessel equipped with a stirrer and a thermometer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0-5 °C using an ice bath.
-
In a separate vessel, dissolve the borane-tert-butylamine complex in toluene.
-
Slowly add methanesulfonic acid to the borane-tert-butylamine solution to activate the reducing agent.
-
Add the activated reducing agent solution dropwise to the cooled imine suspension, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid.
-
Separate the organic layer, and wash it with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Reduction of the Nitro Group
This protocol describes a general method for the reduction of the nitro group of this compound to form the corresponding aniline derivative.
-
In a round-bottom flask, suspend this compound and 5 equivalents of iron powder in a solvent mixture of ethanol, acetic acid, and water.
-
Heat the mixture to reflux or place it in an ultrasonic bath and sonicate for 1-2 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a 3M aqueous solution of sodium hydroxide to precipitate iron salts and adjust the pH to approximately 10-11.
-
Filter the resulting slurry through a pad of celite, washing the filter cake with a suitable organic solvent such as ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N1-methyl-1-(3-aminophenyl)methanamine.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential functional group transformations.
References
Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs Utilizing a Novel Nitro-Based Linker Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2][3] Solid-phase synthesis is a highly effective method for the rapid generation of PROTAC libraries due to simplified purification and the ability to drive reactions to completion with excess reagents.[4][5]
This document outlines a proposed application of N-methyl-1-(3-nitrophenyl)methanamine in the solid-phase synthesis of PROTACs. This approach leverages the nitro group as a versatile chemical handle that can be reduced to an amine under specific conditions, enabling the sequential and directional assembly of the PROTAC molecule on a solid support. This "safety-catch" linker strategy offers an orthogonal method for linker-ligand conjugation.[6]
Principle of the Nitro-Based Linker Strategy
The core of this proposed methodology is the use of the nitrophenyl moiety as a masked amine. The synthesis begins with the immobilization of a linker precursor derived from this compound onto a solid support. The nitro group is chemically stable to the standard coupling and deprotection conditions used in solid-phase synthesis. Following the attachment of the first ligand (e.g., an E3 ligase ligand), the nitro group is selectively reduced to an amine. This newly formed amine then serves as the attachment point for the second ligand (the POI ligand), either directly or through an additional linker element. This strategy allows for a modular and controlled assembly of the PROTAC.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the proposed solid-phase synthesis of a PROTAC using the this compound-derived linker strategy.
Protocol 1: Preparation of the Nitro-Linker Functionalized Resin
-
Resin Swelling: Swell aminomethyl polystyrene resin (1 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Linker Precursor Synthesis (in solution): Synthesize a di-functional linker precursor by reacting this compound with a suitable di-acid chloride (e.g., succinyl chloride) to yield a carboxylic acid-terminated nitro linker.
-
Linker Immobilization:
-
Drain the DMF from the swollen resin.
-
Dissolve the carboxylic acid-terminated nitro linker (3 eq.), HCTU (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF (10 mL).
-
Add the solution to the resin and shake at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 2: E3 Ligase Ligand Coupling
-
Resin Swelling: Swell the nitro-linker functionalized resin in DMF (10 mL) for 30 minutes.
-
Ligand Activation: In a separate flask, dissolve the E3 ligase ligand (e.g., a pomalidomide derivative with a free carboxylic acid, 2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF (5 mL).
-
Coupling Reaction:
-
Add the activated E3 ligase ligand solution to the swollen resin.
-
Shake the mixture at room temperature for 4 hours.
-
Monitor the reaction using a Kaiser test to confirm the consumption of the primary amine on the resin.
-
Wash the resin as described in Protocol 1, step 3.
-
Protocol 3: Nitro Group Reduction and POI Ligand Coupling
-
Nitro Group Reduction:
-
Swell the resin in a mixture of DMF and water (9:1, 10 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 eq.) to the resin suspension.
-
Shake the mixture at 50°C for 12 hours.[6]
-
Wash the resin thoroughly with DMF, water, DMF, and DCM.
-
-
POI Ligand Coupling:
-
Swell the resulting amine-functionalized resin in DMF.
-
In a separate vial, activate the POI ligand (with a carboxylic acid handle, 2 eq.) with HATU (2 eq.) and DIPEA (4 eq.) in DMF.
-
Add the activated POI ligand solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin as described in Protocol 1, step 3.
-
Protocol 4: PROTAC Cleavage and Purification
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Add the cleavage cocktail (10 mL) to the dried resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to pellet the crude product and decant the ether.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a hypothetical PROTAC using the described methodology.
Table 1: Summary of Solid-Phase Synthesis Steps and Yields
| Step | Description | Starting Material | Key Reagents | Expected Yield (%) |
| 1 | Linker Immobilization | Aminomethyl Resin | Nitro-linker, HCTU, DIPEA | >95% (loading) |
| 2 | E3 Ligase Ligand Coupling | Nitro-linker Resin | Pomalidomide-COOH, HATU, DIPEA | 85-95% |
| 3 | Nitro Group Reduction | E3-Linker(NO₂)-Resin | SnCl₂·2H₂O | >90% |
| 4 | POI Ligand Coupling | E3-Linker(NH₂)-Resin | POI-COOH, HATU, DIPEA | 80-90% |
| 5 | Cleavage & Purification | Final PROTAC-Resin | TFA, TIS, Water | 50-70% (overall) |
Table 2: Characterization of the Final PROTAC
| Analysis | Parameter | Result |
| LC-MS | Purity | >98% |
| [M+H]⁺ | Expected Mass ± 0.1 Da | |
| ¹H NMR | Spectrum | Conforms to expected structure |
Visualizations
Conclusion
The proposed application of this compound as a precursor for a "safety-catch" linker in the solid-phase synthesis of PROTACs presents a novel and versatile strategy for PROTAC development. This methodology allows for the modular and directional assembly of these complex molecules, potentially streamlining the synthesis of PROTAC libraries for structure-activity relationship studies. The protocols and data presented herein provide a comprehensive theoretical framework for researchers to explore this innovative approach in the discovery of new targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: NM-NPM-Glue, a Novel Molecular Glue for Targeted Degradation of CDK4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This approach utilizes the cell's own ubiquitin-proteasome system to selectively remove proteins of interest.[1][2] Molecular glues are small molecules that induce an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5][6]
Cyclin-Dependent Kinase 4 (CDK4) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[1][7] While CDK4 inhibitors have shown clinical efficacy, acquired resistance remains a significant challenge. Targeted degradation of CDK4 offers a promising strategy to overcome this limitation.
Here, we describe NM-NPM-Glue , a novel molecular glue degrader built upon the N-methyl-1-(3-nitrophenyl)methanamine scaffold. This compound has been identified as a potent and selective degrader of CDK4, demonstrating significant anti-proliferative effects in various cancer cell lines. While this compound itself is not a degrader, it serves as a crucial building block for this class of molecules.[8]
Mechanism of Action
NM-NPM-Glue is hypothesized to function by inducing the formation of a ternary complex between CDK4 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK4, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
The efficacy of NM-NPM-Glue was evaluated in a panel of cancer cell lines. The following tables summarize the degradation potency (DC50) and anti-proliferative activity (IC50) of the compound.
| Cell Line | Cancer Type | CDK4 DC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| HCT116 | Colon Cancer | 25 |
| A549 | Lung Cancer | 40 |
Table 1: CDK4 Degradation Potency (DC50) of NM-NPM-Glue in various cancer cell lines after 24-hour treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| HCT116 | Colon Cancer | 75 |
| A549 | Lung Cancer | 120 |
Table 2: Anti-proliferative Activity (IC50) of NM-NPM-Glue in various cancer cell lines after 72-hour treatment.
Experimental Protocols
Protocol 1: Western Blotting for CDK4 Degradation
This protocol details the procedure for assessing the degradation of CDK4 in cancer cells treated with NM-NPM-Glue.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
NM-NPM-Glue
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CDK4 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of NM-NPM-Glue in cell culture medium. Replace the medium in the wells with the treatment medium. Include a vehicle control (DMSO). Incubate for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysates.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative levels of CDK4 protein.
Protocol 2: Cell Viability Assay
This protocol describes how to measure the anti-proliferative effect of NM-NPM-Glue using a commercially available assay such as CellTiter-Glo®.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
NM-NPM-Glue
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of NM-NPM-Glue in cell culture medium. Add the treatment medium to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents of the wells and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the NM-NPM-Glue-dependent interaction between CDK4 and CRBN.
Materials:
-
Cancer cell lines
-
NM-NPM-Glue
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Anti-CDK4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting: anti-CDK4 and anti-CRBN
Procedure:
-
Cell Treatment: Treat cells with NM-NPM-Glue or DMSO for 4 hours. Add MG132 for the last 2 hours of treatment to prevent degradation of the complex.
-
Cell Lysis: Lyse the cells using a gentle Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with magnetic beads. Incubate the pre-cleared lysates with an anti-CDK4 antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysates and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against CDK4 and CRBN to detect the co-immunoprecipitated proteins.
Signaling Pathway
CDK4, in complex with Cyclin D, plays a crucial role in the G1-S phase transition of the cell cycle by phosphorylating and inactivating the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, which drives the expression of genes required for DNA replication. By degrading CDK4, NM-NPM-Glue is expected to block this pathway, leading to cell cycle arrest and inhibition of proliferation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule degraders of cyclin-dependent kinase protein: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
Application Notes & Protocols for "N-methyl-1-(3-nitrophenyl)methanamine" as a Hypothetical Linker for Targeting Nuclear Receptors
Disclaimer: The following application notes and protocols are presented as a hypothetical use case for "N-methyl-1-(3-nitrophenyl)methanamine" as a linker in targeting nuclear receptors. As of the date of this document, there is no direct published research detailing this specific application. The information provided is based on established principles of medicinal chemistry and nuclear receptor biology and is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.
Introduction
Nuclear receptors (NRs) are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes, making them critical targets for therapeutic intervention in various diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][2][3] The development of selective nuclear receptor modulators (SNRMs) often involves the design of molecules comprising a pharmacophore that binds to the receptor's ligand-binding pocket (LBP), a linker, and a functional moiety that can be used for various applications such as targeted delivery, imaging, or proteolysis targeting chimeras (PROTACs).
This document outlines a hypothetical application of This compound as a rigid linker in the design of a selective androgen receptor (AR) modulator. The nitrophenyl group offers a handle for further chemical modification, while the secondary amine provides a point of attachment for a known AR ligand.
Hypothetical Molecule: AR-L-Probe
For the purpose of this application note, we will consider a hypothetical conjugate named AR-L-Probe . This molecule consists of:
-
A Ligand: A non-steroidal AR agonist, based on a known scaffold.
-
A Linker: The "this compound" moiety.
-
A Probe: A terminal alkyne group for click chemistry-based labeling and downstream applications.
The rationale for using the "this compound" linker is its defined length and rigidity, which can orient the ligand optimally within the AR ligand-binding pocket while presenting the probe for external interactions.
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of AR-L-Probe.
Table 1: Physicochemical Properties of this compound and AR-L-Probe
| Property | This compound | AR-L-Probe (Hypothetical) |
| Molecular Formula | C8H10N2O2 | C28H27F3N4O4 |
| Molecular Weight | 166.18 g/mol | 556.53 g/mol |
| Solubility | Slightly soluble in water | Soluble in DMSO, Methanol |
| Purity (HPLC) | >98% | >99% |
Table 2: Hypothetical In Vitro Biological Activity of AR-L-Probe
| Assay Type | Metric | AR-L-Probe (Hypothetical) | Dihydrotestosterone (DHT) |
| Androgen Receptor Binding | Ki (nM) | 15.2 | 1.1 |
| AR Transactivation (LNCaP cells) | EC50 (nM) | 25.8 | 0.5 |
| Cell Viability (LNCaP cells) | CC50 (µM) | > 50 | > 50 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the synthesis and evaluation of AR-L-Probe.
References
Application Notes and Protocols: PROTAC Assembly Using a Novel Linker Derived from "N-methyl-1-(3-nitrophenyl)methanamine" via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel paradigm in therapeutic intervention by inducing the degradation of specific target proteins.[1][2] These molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The design of the linker is a critical aspect that significantly influences the potency and pharmacokinetic properties of the PROTAC molecule.[2] Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and efficient method for the assembly of PROTACs due to its high yield, mild reaction conditions, and broad functional group tolerance.[4]
This document provides a detailed protocol for the synthesis of a PROTAC utilizing a novel linker synthesized from "N-methyl-1-(3-nitrophenyl)methanamine". This protocol outlines the functionalization of this starting material to incorporate a terminal alkyne, rendering it suitable for click chemistry-based PROTAC assembly.
Overview of the PROTAC Assembly Workflow
The assembly of the target PROTAC is a multi-step process that begins with the synthesis of a functionalized linker from this compound. This alkyne-modified linker is then conjugated to a protein of interest (POI) ligand and an E3 ligase ligand functionalized with an azide group via a CuAAC reaction.
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow for the synthesis and validation of a PROTAC.
Experimental Protocols
Synthesis of Alkyne-Functionalized Linker from this compound
This protocol describes the conversion of this compound to an alkyne-containing linker intermediate ready for click chemistry.
Step 1: Reduction of the Nitro Group
The nitro group of this compound is reduced to an amine to provide a handle for further functionalization.
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 166.19 | 1.0 g | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 6.78 g | 5.0 |
| Ethanol (EtOH) | 46.07 | 50 mL | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | q.s. | - |
| Ethyl acetate (EtOAc) | 88.11 | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | q.s. | - |
Procedure:
-
Dissolve this compound (1.0 g, 6.02 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (6.78 g, 30.1 mmol) to the solution.
-
Reflux the mixture at 80 °C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(aminomethyl)-N-methylaniline.
Step 2: Amide Coupling with Pent-4-ynoic Acid
The resulting aniline derivative is coupled with an alkyne-containing carboxylic acid to introduce the click chemistry handle.
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 3-(aminomethyl)-N-methylaniline | 136.20 | 0.82 g | 1.0 |
| Pent-4-ynoic acid | 98.10 | 0.65 g | 1.1 |
| HATU | 380.23 | 2.52 g | 1.1 |
| DIPEA | 129.24 | 2.1 mL | 2.0 |
| Dimethylformamide (DMF) | 73.09 | 30 mL | - |
| Water | 18.02 | 100 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | 100 mL | - |
| 1M HCl (aq) | 36.46 | 50 mL | - |
| Saturated NaHCO₃ (aq) | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | q.s. | - |
Procedure:
-
Dissolve 3-(aminomethyl)-N-methylaniline (0.82 g, 6.02 mmol) and pent-4-ynoic acid (0.65 g, 6.62 mmol) in DMF (30 mL).
-
Add HATU (2.52 g, 6.62 mmol) and DIPEA (2.1 mL, 12.04 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with 1M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkyne-functionalized linker: N-(3-((methylamino)methyl)phenyl)pent-4-ynamide .
PROTAC Assembly via CuAAC Click Chemistry
This protocol describes the final assembly of the PROTAC using the synthesized linker.
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| Alkyne-functionalized linker | (Calculated) | (e.g., 50 mg) | 1.0 |
| POI Ligand-N₃ | (Varies) | (e.g., 1.1 equiv) | 1.1 |
| E3 Ligase Ligand-N₃ (e.g., Pomalidomide-N₃) | (Varies) | (e.g., 1.1 equiv) | 1.1 |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.68 | 0.1 equiv | 0.1 |
| Sodium ascorbate | 198.11 | 0.3 equiv | 0.3 |
| t-BuOH/H₂O (1:1) | - | 10 mL | - |
Procedure:
-
Dissolve the alkyne-functionalized linker, the azide-functionalized POI ligand, and the azide-functionalized E3 ligase ligand in a 1:1 mixture of t-BuOH and water.
-
Add copper(II) sulfate pentahydrate followed by sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for PROTAC synthesis.
Signaling Pathway
PROTACs mediate the degradation of a target protein by hijacking the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Nitro Reduction | SnCl₂·2H₂O | 3 | 80 | ~90% (crude) |
| 2 | Amide Coupling | HATU, DIPEA | 12 | Room Temp. | 60-70% (purified) |
| 3 | CuAAC Click | CuSO₄, NaAsc | 24 | Room Temp. | 40-50% (purified) |
Table 2: Characterization Data for the Final PROTAC
| Analysis | Parameter | Expected Value | Observed Value |
| ¹H NMR | Chemical Shift (ppm) | Consistent with proposed structure | To be determined |
| ¹³C NMR | Chemical Shift (ppm) | Consistent with proposed structure | To be determined |
| HRMS | [M+H]⁺ | Calculated m/z | To be determined |
| Purity (HPLC) | Area (%) | >95% | To be determined |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of a novel PROTAC utilizing a linker derived from this compound. The use of click chemistry allows for a modular and efficient assembly of the final PROTAC molecule. The successful synthesis and characterization of this compound will enable further investigation into its biological activity and potential as a therapeutic agent.
References
Troubleshooting & Optimization
Optimizing linker length of "N-methyl-1-(3-nitrophenyl)methanamine" in PROTACs
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linkers, with a focus on integrating novel warheads such as "N-methyl-1-(3-nitrophenyl)methanamine".
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker is a critical component of a PROTAC, a heterobifunctional molecule composed of a warhead that binds to a protein of interest (POI), an E3 ligase ligand, and the linker that connects them.[1][2][3] The linker's primary role is to enable the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the POI by the proteasome.[2] The linker's length, composition, and attachment points significantly influence the physicochemical properties and biological activity of the PROTAC.[1][3]
Q2: I am working with a novel warhead, "this compound". Where should I begin with linker design?
A2: When working with a novel warhead, a systematic approach to linker design is recommended. Historically, linker design has often involved a "trial and error" approach.[1][3] A common starting point is to synthesize a library of PROTACs with simple, flexible linkers like polyethylene glycol (PEG) or alkyl chains of varying lengths. This allows for the empirical determination of an optimal length for your specific POI and E3 ligase pair. Additionally, consider the attachment point of the linker to your warhead. Ideally, the linker should be attached to a solvent-exposed part of the warhead to minimize interference with its binding to the target protein.[]
Q3: How does linker composition (e.g., PEG vs. alkyl vs. rigid) impact PROTAC performance?
A3: The composition of the linker has a significant effect on a PROTAC's properties and potency.[1]
-
Alkyl and PEG Linkers: These are the most common types of linkers due to their flexibility and synthetic accessibility. PEG linkers can also improve the solubility of the PROTAC molecule. However, high flexibility can sometimes lead to unproductive binding modes.
-
Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or phenyl rings can restrict the conformation of the PROTAC. This can pre-organize the molecule into a bioactive conformation, potentially improving potency and selectivity.[5][6]
-
"Clickable" Linkers: Linkers containing azide or alkyne groups allow for the rapid synthesis of PROTAC libraries using "click chemistry," which is highly efficient for optimizing linker length and composition.[7]
Q4: What is the "hook effect" and how can linker design mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This is often caused by the formation of inactive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation. A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes.[5]
Troubleshooting Guides
Issue 1: My PROTAC shows good binary binding but fails to induce target degradation.
This is a common issue that often points to problems with the formation of a productive ternary complex.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[5][8] Solution: Synthesize and test a library of PROTACs with varying linker lengths, for example, by systematically adding or removing PEG or methylene units.[5] |
| Poor Cell Permeability | PROTACs are often large molecules with poor membrane permeability.[9][10] The linker contributes significantly to the overall physicochemical properties. Solution: Assess cell permeability using assays like PAMPA or Caco-2. If permeability is low, consider redesigning the linker to be more hydrophobic or to have fewer hydrogen bond donors. |
| Suboptimal Linker Attachment Point | The position where the linker is attached to the warhead or E3 ligase ligand is crucial. Solution: If possible, try different attachment points on your warhead, "this compound", ideally at a position that does not interfere with target binding and is solvent-exposed. |
| Non-productive Ternary Complex | Even if a ternary complex forms, the linker may orient the target and E3 ligase in a way that prevents efficient ubiquitination of lysine residues on the target's surface. Solution: Modify the linker's rigidity and composition. Introducing some rigidity can help achieve a more favorable orientation. |
Issue 2: My PROTAC has poor solubility.
Poor solubility can hinder a PROTAC's bioavailability and efficacy.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Linker | Long alkyl chains can decrease the overall solubility of the PROTAC molecule. Solution: Incorporate more hydrophilic moieties into the linker, such as PEG units or other polar functional groups.[] |
| Overall Molecular Properties | The combination of a potentially hydrophobic warhead and a large linker can lead to poor solubility. Solution: In addition to modifying the linker, consider if any modifications can be made to the warhead or E3 ligase ligand to improve solubility without compromising binding affinity. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[7]
-
Cell Culture and Treatment: Plate cells expressing the protein of interest at an appropriate density. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[6]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from a dose-response curve.
Protocol 2: Ternary Complex Formation Assay using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to measure the proximity between the target protein and the E3 ligase induced by the PROTAC.[6]
-
Reagents: Purified target protein and E3 ligase complex, each with an appropriate tag (e.g., His-tag, GST-tag). Donor and acceptor fluorophore-labeled antibodies that specifically bind to these tags.
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase complex, and a dilution series of your PROTAC.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate to allow for ternary complex formation and antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible reader. An increase in the FRET signal indicates the formation of the ternary complex.
Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. portlandpress.com [portlandpress.com]
Improving the solubility of PROTACs with "N-methyl-1-(3-nitrophenyl)methanamine" linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs). The focus is on strategies to improve solubility through rational linker design.
Troubleshooting Guide: Addressing PROTAC Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during PROTAC development and in vitro/in vivo testing.
Q1: My PROTAC precipitates out of solution when I dilute my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). What should I do?
Possible Causes and Solutions:
-
High Lipophilicity and Low Aqueous Solubility: PROTACs are often large molecules that fall "beyond the Rule of Five," leading to poor aqueous solubility.[1] The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution.[2]
-
Solution 1: Optimize Co-solvent Concentration: While it's crucial to minimize the final DMSO concentration to avoid cellular toxicity (typically below 0.5% - 1%), a certain amount may be necessary to maintain solubility.[1][2] Experiment with a range of final DMSO concentrations to find the optimal balance for your assay.
-
Solution 2: Employ Other Co-solvents: For particularly challenging PROTACs, consider using other co-solvents in your formulation. A common formulation for in vivo studies includes a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For in vitro assays, small percentages of ethanol or PEG400 can also be effective.[3] It is essential to validate that the chosen co-solvent and its concentration are compatible with your specific assay.[3]
-
Solution 3: pH Adjustment: If your PROTAC linker contains ionizable groups, such as piperidine or piperazine, adjusting the pH of the buffer can significantly increase solubility.[3][4] These basic nitrogens become protonated at lower pH, increasing the molecule's polarity and, consequently, its aqueous solubility.[3] Test a range of pH values to determine the effect on solubility, ensuring the chosen pH is compatible with your experimental system.[1]
-
Solution 4: Use of Excipients: Incorporating solubilizing agents like cyclodextrins or surfactants (e.g., Polysorbates like Tween®) can help improve the solubility of your PROTAC.[1]
-
Solution 5: Sonication and Gentle Heating: To aid dissolution, you can warm the solution to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes. Always visually inspect the solution for any remaining precipitate before use.[2]
-
Q2: I am observing inconsistent or lower-than-expected potency in my cell-based assays. Could this be related to solubility?
Yes, this is a common manifestation of poor PROTAC solubility.
-
Possible Cause: Compound Precipitation in Cell Culture Media: Your PROTAC may be precipitating in the cell culture media over the course of the experiment, leading to a lower effective concentration than intended and resulting in inconsistent data.[1][3]
-
Solution 1: Determine Kinetic Solubility in Media: Perform a kinetic solubility assay to determine the maximum soluble concentration of your PROTAC in the specific cell culture media you are using. This will help you establish a reliable concentration range for your experiments.[3][5]
-
Solution 2: Assess the Impact of Serum: Proteins like bovine serum albumin (BSA) present in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds.[3] Consider if the serum concentration in your media is optimal and whether adjusting it could improve the solubility and stability of your PROTAC.[3]
-
Solution 3: Consider Formulation with Food for In Vivo Studies: For some PROTACs, administration with food has been shown to improve in vivo exposure, likely due to enhanced solubilization in the presence of bile salts and lipids.[6] Recent research has also shown that the solubility of PROTACs can be significantly improved in biorelevant buffers that simulate fed-state intestinal fluid (FeSSIF).[6][7]
-
Frequently Asked Questions (FAQs) on Linker Design for Solubility
Q3: How does the linker component of a PROTAC influence its solubility?
The linker is a critical determinant of a PROTAC's physicochemical properties, including solubility.[8] The linker's length, composition, and rigidity can all be modulated to improve a PROTAC's solubility profile.[] By incorporating hydrophilic moieties or ionizable groups into the linker, the overall polarity of the PROTAC molecule can be increased, leading to better aqueous solubility.[10][11]
Q4: What are some common linker strategies to enhance PROTAC solubility?
-
Incorporating Polyethylene Glycol (PEG) Chains: PEG linkers are hydrophilic and can significantly increase the aqueous solubility of PROTACs.[2][10] They are one of the most common motifs used in PROTAC design.[12]
-
Introducing Saturated Heterocycles: Incorporating saturated heterocycles like piperidine and piperazine into the linker is a well-established strategy to improve solubility.[4][12] These groups contain basic nitrogen atoms that can be protonated at physiological pH, thereby increasing the polarity of the molecule.[3]
-
Using Other Polar Functional Groups: The inclusion of other polar functional groups, such as amides and ethers, within the linker can also contribute to improved solubility.[11]
-
Balancing Hydrophilicity and Hydrophobicity: The goal is to strike a balance between improving solubility (hydrophilicity) and maintaining sufficient cell permeability (hydrophobicity).[][10]
Q5: Can modifying the linker to improve solubility negatively impact the PROTAC's degradation activity?
Yes, it is possible. The linker's primary role is to correctly orient the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[8][11] While enhancing solubility is important, the linker's length and composition are critical for biological activity.[2] A linker that is too long, too short, or too rigid/flexible can prevent the effective formation of the ternary complex, leading to reduced degradation efficiency.[8] Therefore, it is essential to empirically test a variety of linker designs to find the optimal balance between good physicochemical properties and potent biological activity.
Quantitative Data Presentation
While no specific data for "N-methyl-1-(3-nitrophenyl)methanamine" linkers was found, the following table provides a template for how to present quantitative data when comparing the solubility of different PROTACs.
| PROTAC ID | Linker Type | Linker Modification | Aqueous Solubility (µg/mL) | DC50 (nM) |
| PROTAC-01 | Alkyl Chain | - | < 1 | 50 |
| PROTAC-02 | PEG4 | Introduction of PEG | 15 | 45 |
| PROTAC-03 | Piperazine | Introduction of ionizable group | 50 | 30 |
| PROTAC-04 | Rigid Phenyl | - | 5 | >1000 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method
This method is a standard technique for determining the thermodynamic (equilibrium) solubility of a compound.
Materials:
-
PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Vials
-
Orbital shaker/rotator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the solid PROTAC compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the suspension to equilibrate for a set period (typically 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved PROTAC in the diluted supernatant using a validated HPLC-UV method against a standard curve of the compound prepared in the same solvent.
-
The calculated concentration represents the thermodynamic solubility of the PROTAC in PBS at the tested temperature.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.[2]
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[2]
-
After treatment, wash the cells with cold PBS and harvest them.
-
Lyse the cells in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of each lysate using a protein assay.[2]
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein with loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the relative protein levels, normalizing the target protein signal to the loading control signal.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTAC Solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. chempep.com [chempep.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in "N-methyl-1-(3-nitrophenyl)methanamine" conjugation reactions
Welcome to the technical support center for troubleshooting conjugation reactions involving N-methyl-1-(3-nitrophenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields.
This compound is a versatile intermediate in organic synthesis.[1] Its secondary amine functionality allows for various conjugation strategies, most commonly through amide bond formation or reductive amination. However, achieving high yields in these reactions can be challenging. This guide provides a structured approach to troubleshooting common problems.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield in Amide Bond Formation
Question: I am attempting to couple this compound with a carboxylic acid using a standard coupling reagent (e.g., HATU, EDC/NHS), but the yield of my desired amide is very low. What are the potential causes?
Answer:
Low yields in amide coupling reactions are a frequent issue and can stem from several factors.[2] The most common culprits include:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid, a crucial first step for the amine to react.[2]
-
Amine Basicity and Nucleophilicity: While the secondary amine on this compound is nucleophilic, its basicity can lead to an acid-base reaction with the carboxylic acid, forming a salt and rendering the amine non-nucleophilic.[2]
-
Steric Hindrance: Bulky chemical groups near the reacting sites on either the amine or the carboxylic acid can physically block the reaction from proceeding efficiently.[2]
-
Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing it from reacting with the amine. It is critical to use anhydrous solvents and reagents.[2][3]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction's success.[2][3]
Troubleshooting Workflow for Amide Bond Formation
Table 1: Comparison of Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range (%) | Key Considerations |
| HATU | None | DIPEA | DMF, DCM | 70-95% | Fast and efficient, but can be expensive. Pre-activation is recommended.[2] |
| EDC | HOBt, Oxyma | DIPEA, NMM | DCM, DMF | 60-90% | Common and cost-effective. HOBt can be explosive; Oxyma is a safer alternative.[2] |
| T3P | Pyridine | Pyridine | Ethyl Acetate | 75-98% | Works well for sterically hindered substrates. Byproducts are water-soluble. |
| SOCl₂ | None | None/Pyridine | Toluene, DCM | 50-85% | Forms an acyl chloride intermediate. Can be harsh and may not be suitable for sensitive molecules.[4] |
Yields are illustrative and highly dependent on the specific substrates.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.[2]
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Issue 2: Low Yield in Reductive Amination
Question: I am trying to synthesize a tertiary amine by reacting this compound with an aldehyde/ketone via reductive amination, but my yields are poor. What could be the problem?
Answer:
Reductive amination is a two-stage process: the formation of an iminium ion followed by its reduction.[5] A low yield can indicate a problem in either step.
-
Inefficient Iminium Ion Formation: The reaction between the secondary amine and the carbonyl compound is reversible and often requires mildly acidic conditions (pH 4-7) to catalyze the dehydration step.[5] If the pH is too low, the amine will be fully protonated and unreactive. If the pH is too high, the dehydration will be slow.
-
Decomposition or Inactivity of Reducing Agent: Common reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are sensitive to moisture and pH.[5] STAB is generally preferred as it is less toxic and effective under mild conditions.[5]
-
Side Reactions: The reducing agent can potentially reduce the starting aldehyde or ketone to an alcohol, especially if a strong reductant like sodium borohydride is used without careful control of the reaction sequence.[5]
-
Reversibility of the Initial Adduct: The initial enamine formed from the secondary amine and the carbonyl can be unstable and revert to the starting materials before reduction occurs.[6][7]
Workflow for Optimizing Reductive Amination
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Optimal pH | Key Characteristics |
| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | 4-6 | Mild and selective for iminium ions over carbonyls. Often the first choice due to high yields and fewer side products.[5] |
| Sodium Cyanoborohydride | NaBH₃CN | 4-5 | Mild and selective, but highly toxic and can generate cyanide gas. Requires careful handling.[5] |
| Sodium Borohydride | NaBH₄ | 7-10 | Stronger reductant; can reduce the starting aldehyde/ketone. Best used in a stepwise approach after iminium formation is complete.[5] |
| Catalytic Hydrogenation | H₂/Pd-C | N/A | A "green" alternative that avoids hydride reagents, but may not be compatible with other functional groups (like the nitro group).[8][9] |
Protocol 2: General Procedure for Reductive Amination using STAB
-
To a stirred solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equivalents) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. This compound , 98% , 19499-61-7 - CookeChem [cookechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Enhancing Cell Permeability of "N-methyl-1-(3-nitrophenyl)methanamine"-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of PROTACs incorporating the "N-methyl-1-(3-nitrophenyl)methanamine" moiety.
Troubleshooting Guides
Issue 1: Potent Biochemical Activity but Low Cellular Efficacy
Your PROTAC demonstrates strong binding to the target protein and E3 ligase in biochemical assays, but shows weak or no degradation in cell-based experiments. This discrepancy often points towards poor cell permeability.
| Potential Cause | Suggested Troubleshooting Steps & Rationale |
| High Polarity and Molecular Weight | 1. Assess Physicochemical Properties: Calculate properties like molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBDs) and acceptors (HBAs). PROTACs often fall outside the "Rule of Five," making cell entry challenging.[1][2][3] 2. Measure Permeability: Directly assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to confirm low cell entry.[4][5] |
| Suboptimal Linker Properties | 1. Modify Linker Lipophilicity: The nitrophenyl group contributes to polarity. Systematically replace parts of the linker with more lipophilic fragments (e.g., alkyl chains) to improve partitioning into the cell membrane. 2. Introduce "Chameleon" Properties: Design linkers with the potential for intramolecular hydrogen bonding. This can shield polar groups in the hydrophobic environment of the cell membrane, a phenomenon known as the "chameleon effect."[2][6] |
| Active Efflux | 1. Conduct Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the PROTAC is a substrate for efflux pumps.[1] 2. Co-dose with Efflux Inhibitors: If efflux is suspected, repeat cellular activity assays in the presence of known efflux pump inhibitors. |
Issue 2: Inconsistent or Low Degradation Across Different Cell Lines
The PROTAC shows some degradation in one cell line but is inactive in another.
| Potential Cause | Suggested Troubleshooting Steps & Rationale |
| Differential E3 Ligase Expression | 1. Verify E3 Ligase Levels: Confirm that the E3 ligase your PROTAC is designed to recruit is expressed at sufficient levels in the cell lines being used. Use techniques like Western Blotting or qPCR. |
| Cell Line-Specific Efflux Pump Expression | 1. Profile Efflux Pump Expression: Different cell lines have varying expression levels of efflux pumps. If efflux is a suspected issue, profile the expression of common transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP). |
Issue 3: "Hook Effect" Observed at Low Concentrations
The characteristic bell-shaped curve of the "hook effect" (decreased degradation at high concentrations) is seen, but the optimal degradation concentration is very low, suggesting that only a small amount of PROTAC is entering the cells.[2]
| Potential Cause | Suggested Troubleshooting Steps & Rationale |
| Poor Permeability Limiting Intracellular Concentration | 1. Linker Optimization for Permeability: Focus on linker modifications to enhance cell uptake. Even small changes can significantly impact the intracellular concentration required to form a productive ternary complex. 2. Amide-to-Ester Substitution: If the "this compound" moiety is connected via an amide bond, consider a bioisosteric replacement with a less polar ester. This has been shown to improve permeability.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs, especially those with polar aromatic moieties like a nitrophenyl group?
A1: PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da and a high polar surface area, which places them in the "beyond Rule of Five" chemical space.[2][3] These properties are not favorable for passive diffusion across the lipophilic cell membrane. The inclusion of a nitrophenyl group, as would be introduced by "this compound," adds to the polar surface area, potentially further hindering cell permeability.
Q2: How does the linker design impact the permeability of a PROTAC containing a nitrophenyl group?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties. For a PROTAC with a polar moiety like a nitrophenyl group, the linker can be optimized to counterbalance this polarity. Strategies include:
-
Incorporating Lipophilic Moieties: Adding alkyl chains or other non-polar fragments to the linker can increase overall lipophilicity.
-
Inducing Favorable Conformations: Flexible linkers can allow the PROTAC to adopt a folded conformation in the non-polar membrane environment, shielding polar groups.[6] Introducing rigid elements like piperazine or piperidine rings can also pre-organize the molecule into a more permeable conformation.[8]
Q3: What is the "chameleon effect" and how can it be leveraged for these PROTACs?
A3: The "chameleon effect" describes the ability of a flexible molecule to adopt different conformations in different environments.[6] In the aqueous extracellular space, the PROTAC can be in an extended conformation, but when it encounters the lipid bilayer of the cell membrane, it can fold to shield its polar regions, including the nitrophenyl group, by forming intramolecular hydrogen bonds. This reduces the energetic penalty of crossing the membrane. Designing linkers with strategically placed hydrogen bond donors and acceptors can promote this effect.
Q4: Can modifying the "this compound" moiety itself improve permeability?
A4: Yes, modifications to the core structure can be beneficial. For instance, if the nitro group is not essential for target binding or E3 ligase recruitment, it could be replaced with a less polar bioisostere. However, such changes would need to be carefully evaluated to ensure they do not negatively impact the PROTAC's primary function. Another strategy is to temporarily mask the polar nitro group with a lipophilic moiety that is cleaved intracellularly (a prodrug approach).
Data Presentation
Table 1: Illustrative Permeability Data for a Hypothetical "this compound"-based PROTAC Series
This table presents hypothetical data to illustrate how linker modifications can impact the permeability of a PROTAC series built around a core scaffold containing the "this compound" moiety.
| PROTAC ID | Linker Modification | MW (Da) | TPSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC-A | PEG4 | 850 | 180 | 0.5 | 0.2 | 8.5 |
| PROTAC-B | Alkyl C8 | 820 | 160 | 1.2 | 0.8 | 4.2 |
| PROTAC-C | PEG2-Alkyl C4 | 835 | 170 | 0.9 | 0.6 | 5.1 |
| PROTAC-D | Alkyl C8 with Ester | 821 | 155 | 2.5 | 1.5 | 3.5 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane.
-
Materials:
-
96-well donor and acceptor plates
-
Phosphatidylcholine in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS for quantification
-
-
Methodology:
-
Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Coat the filter of the 96-well donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Dosing Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (final DMSO concentration <1%).
-
Assay Assembly: Add the PROTAC dosing solution to the donor plate wells. Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the human intestinal barrier. It assesses both passive permeability and active transport.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hank's Balanced Salt Solution (HBSS)
-
PROTAC stock solution in DMSO
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS for quantification
-
-
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution to the apical (upper) compartment.
-
Add fresh HBSS to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform a similar procedure as the A-B assay, but add the PROTAC dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Quantification: Determine the PROTAC concentration in all collected samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp for both A-B and B-A directions and determine the efflux ratio.
-
Visualizations
Caption: Troubleshooting workflow for low cellular activity of PROTACs.
Caption: Key strategies for enhancing PROTAC cell permeability.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound , 98% , 19499-61-7 - CookeChem [cookechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Nitrophenyl Group Stability in PROTAC Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues you might encounter when working with PROTACs containing a nitrophenyl group in the linker.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with a nitrophenyl group in a PROTAC linker?
A1: The primary stability concern for a nitrophenyl group in a PROTAC linker is its susceptibility to metabolic reduction. The nitro group (-NO₂) is an electron-withdrawing group that can be reduced by various enzymes, particularly nitroreductases found in the liver and gut microbiota. This reduction is a multi-step process that can lead to the formation of nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups. This transformation can significantly alter the physicochemical properties of the PROTAC linker.
Q2: What are the consequences of nitrophenyl group reduction on PROTAC activity?
A2: The reduction of the nitrophenyl group to an aminophenyl group can have several detrimental effects on PROTAC function:
-
Altered Linker Conformation and Rigidity: The conversion of a nitro group to an amino group changes the electronic properties and steric bulk of the linker, which can alter its flexibility and preferred conformation. This may affect the PROTAC's ability to induce a productive ternary complex between the target protein and the E3 ligase.
-
Modified Physicochemical Properties: The introduction of a more polar and basic amino group can change the solubility, lipophilicity, and cell permeability of the PROTAC, potentially impacting its pharmacokinetic profile.
-
Loss of Key Interactions: If the nitro group is involved in specific interactions that stabilize the active conformation of the PROTAC or the ternary complex, its reduction will lead to a loss of these interactions and a decrease in degradation efficiency.
-
Generation of Inactive or Competitive Metabolites: The resulting amino-containing metabolite may be inactive as a degrader but could still bind to the target protein or the E3 ligase, acting as a competitive inhibitor of the intact PROTAC.
Q3: How can I detect the reduction of the nitrophenyl group in my PROTAC experiments?
A3: The most common method for detecting the metabolic reduction of a nitrophenyl group is liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the mass of the parent PROTAC with potential metabolites, you can identify the addition of hydrogen atoms and the loss of oxygen atoms corresponding to the reduction of the nitro group to an amino group.
Q4: What are some strategies to mitigate the instability of the nitrophenyl group in PROTAC linkers?
A4: If you suspect or have confirmed that the nitrophenyl group in your PROTAC linker is unstable, consider the following strategies:
-
Bioisosteric Replacement: Replace the nitrophenyl group with a more metabolically stable bioisostere. The choice of replacement will depend on the specific role of the nitrophenyl group in your PROTAC.
-
Modify Electronic Properties: Introducing electron-donating or withdrawing groups elsewhere on the phenyl ring can sometimes modulate the reduction potential of the nitro group, making it more resistant to metabolism.
-
Alter Linker Structure: Changing the overall architecture of the linker to a more rigid design can sometimes sterically hinder the nitro group from accessing the active sites of metabolic enzymes.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Nitrophenyl Instability | Recommended Troubleshooting Steps |
| High binary binding affinity but poor in-cell degradation. | The nitrophenyl group is being rapidly reduced in the cellular environment. The resulting amino-metabolite is inactive. | 1. Metabolite Identification: Perform LC-MS/MS analysis of cell lysates to detect the presence of the reduced (amino) metabolite. 2. In Vitro Metabolism Assay: Conduct a microsomal stability assay to assess the metabolic stability of the PROTAC. |
| Inconsistent degradation results between experiments. | Variability in the metabolic activity of the cells or tissues used. | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, density, and media composition. 2. Use Metabolically Competent Cells: If using cell lines with low metabolic activity, consider using primary hepatocytes or liver microsomes for more predictive stability assessment. |
| "Hook effect" is more pronounced than expected. | The reduced metabolite is acting as a competitive inhibitor, exacerbating the hook effect by competing for binding with the active PROTAC. | 1. Synthesize and Test the Amino-Metabolite: If feasible, synthesize the amino-containing version of the PROTAC and test its binding affinity to the target and E3 ligase to confirm if it acts as a competitive inhibitor. 2. Linker Optimization: Focus on bioisosteric replacement of the nitrophenyl group to eliminate the formation of the competitive metabolite. |
Data on Bioisosteric Replacements for the Nitrophenyl Group
When replacing a nitrophenyl group, it is crucial to consider the impact on the overall properties of the PROTAC. The following table provides a summary of potential bioisosteric replacements and their likely effects.
| Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
| Pentafluorophenyl | Electronically similar to nitrophenyl (strong electron-withdrawing character) but generally more metabolically stable. | May maintain similar binding interactions. Can increase lipophilicity. |
| Cyanophenyl | Electron-withdrawing group that is typically more resistant to metabolic reduction than a nitro group. | Can alter polarity and hydrogen bonding capacity. |
| Sulfonamidophenyl | Can mimic the electronic and steric properties of the nitro group and is generally metabolically stable. | Can significantly increase polarity and solubility. |
| Trifluoromethylphenyl | A common bioisostere for electron-withdrawing groups, known for its metabolic stability. | Increases lipophilicity. |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a nitrophenyl-containing PROTAC in the presence of liver microsomes.
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test PROTAC in a suitable solvent.
-
In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test PROTAC to the microsome mixture, followed by the addition of the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent PROTAC remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
Protocol 2: LC-MS/MS Method for Metabolite Detection
Objective: To detect and identify the reduced (amino) metabolite of a nitrophenyl-containing PROTAC.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for metabolite identification.
-
MRM Transitions:
-
Parent PROTAC: [M+H]⁺ → fragment ion
-
Amino Metabolite: [M-O+2H+H]⁺ → fragment ion (corresponds to the reduction of -NO₂ to -NH₂)
-
Data Analysis:
-
Extract ion chromatograms for the parent PROTAC and the predicted mass of the amino metabolite.
-
Confirm the identity of the metabolite by comparing its fragmentation pattern with that of the parent compound.
Visualizations
Caption: Experimental workflow for assessing the metabolic stability of a nitrophenyl-containing PROTAC.
Caption: Metabolic reduction of a nitrophenyl group to an aminophenyl group in a PROTAC linker.
Caption: A logical workflow for troubleshooting poor degradation activity of a nitrophenyl-containing PROTAC.
Overcoming steric hindrance with "N-methyl-1-(3-nitrophenyl)methanamine" linkers
Disclaimer: The following guide provides general strategies and troubleshooting advice for overcoming steric hindrance in bioconjugation using chemical linkers. "N-methyl-1-(3-nitrophenyl)methanamine" is presented as a hypothetical small molecule linker to illustrate key concepts, as its specific application for this purpose is not extensively documented in current literature. The principles discussed are based on established knowledge in bioconjugation and linker chemistry.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[1] In bioconjugation, this frequently occurs when a large biomolecule, such as an antibody, and another molecule, like a drug or a dye, are too bulky or improperly oriented to allow their reactive functional groups to come into the necessary proximity for a bond to form.[1] This can significantly lower the efficiency and yield of the conjugation reaction or even prevent it from occurring altogether.[1]
Q2: How can chemical linkers help overcome steric hindrance?
A2: Chemical linkers act as spacers, physically separating the two molecules being conjugated.[1] This increased distance minimizes the spatial interference between bulky molecules, allowing the reactive ends of the linker to access the target functional groups more freely.[1] The flexibility and length of the linker are critical parameters that can be adjusted to navigate around obstructive parts of a molecule.[2]
Q3: What are the different types of linkers used to mitigate steric hindrance?
A3: A variety of linkers can be employed, with the choice depending on the specific application. Common types include:
-
Polyethylene Glycol (PEG) Linkers: These are flexible, hydrophilic chains of varying lengths that are widely used to increase solubility and provide distance between conjugated molecules.[3]
-
Alkyl Chains: These provide a simple and often rigid spacer between molecules.
-
Peptide Linkers: Sequences of amino acids can be designed to be cleaved by specific enzymes, offering a controlled release mechanism.[4]
-
Small Molecule Aromatic Linkers (Hypothetical Example: "this compound" based): A linker based on a small molecule like "this compound" would offer a more rigid and defined spatial orientation compared to flexible PEG linkers. The nitrophenyl group could also be chemically modified to introduce reactive handles for conjugation.
Q4: What key factors should be considered when selecting a linker?
A4: The selection of an appropriate linker is a critical step in the design of a bioconjugate. Key factors to consider include:
-
Length: The linker must be long enough to bridge the distance between the two molecules and overcome steric clashes, but not so long that it wraps around the biomolecule and causes its own interference.[5]
-
Flexibility: Flexible linkers, like PEG, can allow the conjugated molecules to adopt various orientations, which can be beneficial for binding.[2] In contrast, rigid linkers provide a more defined distance and orientation.
-
Solubility: Hydrophilic linkers (e.g., PEG) can improve the solubility of the final conjugate, which is especially important when working with hydrophobic molecules.[3]
-
Reactivity: The linker must possess appropriate reactive groups to form stable covalent bonds with the molecules of interest under conditions that do not harm the biomolecule.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Description: You are observing a significantly lower amount of your desired bioconjugate than expected, or the reaction is failing completely.
| Potential Cause | Recommended Solution |
| Inaccessible Reactive Site | The target functional group (e.g., an amino acid residue) is buried within the protein's folded structure or shielded by neighboring residues.[5] |
| Steric Clash Between Conjugation Partners | Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from coming into close proximity.[5] |
| Suboptimal Linker Chemistry | The chosen linker's reactive groups are not compatible with the target functional groups on the biomolecules, or the reaction conditions are not optimal for the chosen chemistry. |
Problem 2: Loss of Biological Activity
Description: The conjugation reaction is successful, but the resulting bioconjugate has significantly reduced or no biological activity.
| Potential Cause | Recommended Solution |
| Conjugation at or Near an Active Site | The linker has attached to a residue that is critical for the biomolecule's function, thereby blocking its active site.[1] |
| Linker Interferes with Conformation | The linker, due to its size, charge, or hydrophobicity, is causing a conformational change in the biomolecule that disrupts its function. |
Quantitative Data Presentation
The following table presents hypothetical data to illustrate how the choice of linker can impact the outcome of an antibody-drug conjugation (ADC) experiment where steric hindrance is a known issue.
| Linker Type | Linker Length (Å) | Flexibility | Conjugation Yield (%) | Relative Potency (IC50, nM) |
| Alkyl Chain | ~8 | Rigid | 15 | 50 |
| Hypothetical "this compound"-based | ~10 | Semi-rigid | 35 | 25 |
| PEG4 | ~15 | Flexible | 60 | 10 |
| PEG8 | ~29 | Very Flexible | 55 | 15 |
This table is for illustrative purposes only.
Experimental Protocols
Protocol: Site-Specific Antibody-Drug Conjugation with a Custom Linker
This protocol provides a general workflow for conjugating a cytotoxic drug to an antibody using a custom linker designed to overcome steric hindrance.
1. Antibody Preparation (Thiol Generation)
-
Objective: To generate reactive thiol groups on the antibody for linker attachment.
-
Procedure:
-
Prepare a solution of your monoclonal antibody (mAb) in a suitable buffer (e.g., PBS with EDTA, pH 7.4).
-
Partially reduce the interchain disulfide bonds of the mAb by adding a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate the reaction for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column.
-
2. Preparation of Linker-Payload Conjugate
-
Objective: To synthesize the active form of the linker attached to the cytotoxic payload.
-
Procedure (Hypothetical for "this compound"):
-
Chemically modify the "this compound" core to introduce two reactive handles. For example, the nitro group could be reduced to an amine and functionalized, while the existing methylamine could be used as another attachment point.
-
One handle would be reacted with the cytotoxic payload.
-
The other handle would be functionalized with a thiol-reactive group, such as a maleimide, for conjugation to the antibody.
-
Purify the linker-payload conjugate using HPLC.
-
3. Conjugation of Linker-Payload to Antibody
-
Objective: To covalently link the drug-linker complex to the prepared antibody.
-
Procedure:
-
Dissolve the purified linker-payload in a small amount of an organic solvent like DMSO.
-
Add a 5- to 10-fold molar excess of the linker-payload solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine to cap any unreacted maleimide groups on the linker.
-
4. Purification and Characterization of the ADC
-
Objective: To isolate the purified ADC and determine its key characteristics.
-
Procedure:
-
Purify the ADC from unreacted linker-payload and unconjugated antibody using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.
-
Perform in vitro cell-based assays to evaluate the potency and specificity of the final ADC.
-
Visualizations
Caption: Overcoming steric hindrance with a linker.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Experimental workflow for linker optimization.
References
"N-methyl-1-(3-nitrophenyl)methanamine" linker modification to reduce off-target effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the modification of "N-methyl-1-(3-nitrophenyl)methanamine" and related nitrobenzyl linkers to minimize off-target effects in drug conjugates.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how is it utilized as a linker?
"this compound" is a derivative of the ortho-nitrobenzyl (ONB) group, a well-established photocleavable linker.[1][2] Photocleavable linkers are molecules that can be precisely cleaved by light, typically UV or visible light, to release a conjugated payload such as a cytotoxic drug.[3][4] This property allows for spatiotemporal control over drug release, which is highly desirable in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs).[5] The nitrobenzyl core's responsiveness to light, along with the biocompatibility of its cleavage byproducts, makes it a popular choice for these applications.[6]
Q2: What are the primary causes of off-target effects when using nitrobenzyl linkers in ADCs?
Off-target effects in ADCs can lead to toxicity in healthy tissues and a narrower therapeutic window.[7][8] The primary causes related to the linker include:
-
Premature Payload Release: The linker may lack sufficient stability in the bloodstream, leading to cleavage by plasma enzymes or hydrolysis before the ADC reaches the target tumor cell. This premature release of the potent cytotoxic payload can harm healthy cells.[9][10][11]
-
Non-Specific ADC Uptake: The overall physicochemical properties of the ADC, influenced by the linker and payload, can lead to its non-specific uptake by non-target cells, causing toxicity.[10][12]
-
Bystander Effect: Even after successful delivery to a target cell, if the released payload is membrane-permeable, it can diffuse out and kill adjacent healthy, antigen-negative cells.[11]
Q3: How can the structure of a nitrobenzyl linker be modified to reduce off-target toxicity?
Modifying the linker's chemical structure is a key strategy to enhance stability and control payload release, thereby reducing off-target effects.[7][13] Key modifications include:
-
Altering the Photocleavable Bond: The lability of the bond connecting the payload to the nitrobenzyl group is critical. Studies have shown that while nitrobenzyl esters exhibit significant hydrolysis, a nitrobenzyl carbamate bond provides superior light responsiveness while being more resistant to hydrolysis in aqueous environments.[6]
-
Ring Substitutions: Adding electron-donating groups, such as alkoxy groups, to the benzene ring can increase the linker's absorbance at longer, less damaging wavelengths and increase the rate of photolytic cleavage.[14] This allows for lower light doses, minimizing potential damage to biological samples.
-
Shifting Activation Wavelength: Chemical modifications can shift the cleavage wavelength from the UV range (e.g., 365 nm) to the visible light spectrum (e.g., >400 nm), which is less harmful to cells and tissues.[1][4]
Q4: What are the key performance indicators to compare different photocleavable linkers?
When selecting or designing a photocleavable linker, it is crucial to compare their quantitative performance metrics. The choice depends on the specific application, balancing cleavage efficiency with potential damage to biological samples.[4]
| Linker Family | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | 340 - 365 | 0.01 - 0.63 | Minutes to hours | Well-established chemistry, many commercially available derivatives. | Requires UV light which can be damaging to biological samples; relatively low quantum yields in some cases.[4] |
| Coumarin | 365 - 450 | ~0.25 | < 1 minute (with high-power LEDs) | Cleavage with less damaging visible light; often higher quantum yields than ONB.[4] | Can be sensitive to hydrolysis.[4] |
| Quinoline | ~365 | 0.62 - 0.88 | Rapid (nanosecond timescale) | High quantum yields and rapid cleavage kinetics. | Requires UV irradiation.[4] |
Troubleshooting Guides
This section addresses common issues encountered during experiments with ADCs featuring photocleavable linkers.
Issue 1: My ADC shows a rapid decrease in the Drug-to-Antibody Ratio (DAR) in a plasma stability assay.
-
Symptom: A significant increase in free payload concentration is observed over time when the ADC is incubated in plasma.[9]
-
Potential Cause: This strongly indicates premature cleavage of the linker, compromising the ADC's efficacy and increasing the risk of off-target toxicity.[11] The linker may have inherent chemical instability (e.g., hydrolysis) or be susceptible to cleavage by plasma components like enzymes.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature payload release.
Issue 2: My ADC shows low in vitro cytotoxicity despite good binding and internalization into the target cell.
-
Symptom: The ADC successfully binds to and enters the target cancer cell, but the desired cell-killing effect is minimal.
-
Potential Cause: This points to a failure in the final step: payload release. The intracellular environment may lack the necessary conditions for linker cleavage (e.g., for photocleavable linkers, insufficient light penetration or intensity) or the linker itself is too stable under lysosomal conditions.[11]
-
Recommended Action:
-
Verify Light Application: For photocleavable linkers, ensure the correct wavelength, intensity, and duration of light are applied to the cells to induce cleavage.
-
Perform a Lysosomal Cleavage Assay: This assay directly measures the rate of payload release in an environment that mimics the lysosome, helping to diagnose if the linker chemistry is the problem.[11]
-
Re-evaluate Linker Chemistry: If cleavage is inefficient, consider a linker with a different release mechanism or a more labile photocleavable bond that is better suited to the experimental conditions.
Issue 3: I'm observing significant "bystander" toxicity to antigen-negative cells in co-culture experiments.
-
Symptom: The ADC is killing not only the target antigen-positive (Ag+) cells but also neighboring antigen-negative (Ag-) cells.
-
Potential Cause: This occurs when the payload, after being released inside the target cell, is highly membrane-permeable and diffuses into the surrounding microenvironment, where it is taken up by bystander cells.[11] While sometimes beneficial for treating heterogeneous tumors, an uncontrolled bystander effect increases off-target toxicity.
-
Mitigation Strategies:
-
Modify the Payload: Use a payload that, upon release, is less membrane-permeable. For example, monomethyl auristatin F (MMAF), which is negatively charged, is less permeable than the uncharged MMAE.[15]
-
Modify the Linker: Design the linker so that the released payload-catabolite complex is charged or has higher hydrophilicity, reducing its ability to cross cell membranes.
-
Conduct a Conditioned Medium Transfer Assay: This experiment can confirm the bystander effect. Medium from ADC-treated Ag+ cells is transferred to a culture of only Ag- cells to see if it induces cytotoxicity.[11]
Caption: Mechanism of the off-target bystander effect.
Experimental Protocols
Protocol 1: Plasma Stability Assay (ELISA-based)
-
Objective: To measure the concentration of intact, payload-conjugated ADC in plasma over time, indicating linker stability.[9]
-
Methodology:
-
ADC Incubation: Incubate the ADC at a defined concentration in human or animal plasma at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC (with payload still attached) will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash thoroughly.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a reaction producing a colorimetric signal.
-
Data Analysis: Stop the reaction and measure the absorbance. A decrease in signal over time corresponds to a decrease in intact ADC, indicating linker cleavage.[9]
-
Protocol 2: Lysosomal Cleavage Assay
-
Objective: To directly measure the rate of payload release in an environment mimicking the lysosome.[11]
-
Methodology:
-
Prepare Lysosomal Homogenate: Isolate lysosomes from a relevant cell line (e.g., a target cancer cell line) or use a commercially available lysosomal fraction.
-
Reaction Mixture: Prepare a reaction buffer at pH 4.5-5.0 to simulate the acidic lysosomal environment. Add a reducing agent like dithiothreitol (DTT) if relevant for the linker type.
-
Incubation: Add the ADC to the lysosomal homogenate mixture and incubate at 37°C.
-
Time Points: Collect samples at various time points.
-
Sample Preparation: Stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the presence of the released free payload using LC-MS/MS.
-
-
Data Interpretation: An effective linker will show efficient and rapid payload release under these conditions. If cleavage is slow or incomplete, it is a likely cause of low in vitro cytotoxicity.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. njbio.com [njbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): How to Break Through the Efficacy-Safety Balance Challenge?- [bio-equip.cn]
- 11. benchchem.com [benchchem.com]
- 12. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innocentive.com [innocentive.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biochempeg.com [biochempeg.com]
Strategies to improve the pharmacokinetic properties of "N-methyl-1-(3-nitrophenyl)methanamine" PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of PROTACs, particularly concerning their pharmacokinetic (PK) properties. The strategies and protocols outlined here are broadly applicable, including for those utilizing novel chemical entities such as "N-methyl-1-(3-nitrophenyl)methanamine" as a component of the PROTAC design.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges encountered with PROTACs?
PROTACs often exhibit complex pharmacokinetic profiles due to their unique structure, which typically includes two ligands and a linker.[1] Common challenges include:
-
Poor Solubility: The high molecular weight and lipophilicity of many PROTACs can lead to low aqueous solubility, hindering their formulation and absorption.[2][3]
-
Low Permeability: The large size and polar surface area of PROTACs often result in poor cell membrane permeability, which is crucial for oral absorption and reaching intracellular targets.[1][3]
-
Metabolic Instability: PROTACs can be susceptible to metabolism by enzymes such as cytochrome P450s, leading to rapid clearance and a short in vivo half-life.[4][5]
-
Poor Oral Bioavailability: A combination of low solubility, poor permeability, and first-pass metabolism often results in low oral bioavailability for PROTACs.[4][6]
Q2: How can the linker be modified to improve the pharmacokinetic properties of a PROTAC?
The linker plays a critical role in determining the overall properties of a PROTAC.[7] Optimizing the linker can significantly enhance its pharmacokinetic profile:
-
Length and Flexibility: Adjusting the length and flexibility of the linker can influence the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficacy.[4]
-
Composition: Incorporating moieties like polyethylene glycol (PEG) can improve solubility.[4] Replacing flexible chains with more rigid structures, such as piperazine or triazole rings, can enhance metabolic stability.[4]
-
Attachment Points: Altering the points at which the linker connects to the two ligands can affect the PROTAC's conformation and its interaction with metabolic enzymes.[6]
Q3: What strategies can be employed to increase the solubility of a PROTAC?
Improving the solubility of a PROTAC is often a key step in its development.[3] Consider the following approaches:
-
Incorporate Polar Groups: Introducing polar functional groups into the linker or ligands can enhance aqueous solubility.
-
Formulation Strategies: Utilizing formulation techniques such as amorphous solid dispersions or nano-delivery systems can improve the dissolution and solubility of poorly soluble PROTACs.[2]
-
Prodrug Approach: Designing a prodrug by masking a key functional group with a more soluble moiety can improve solubility, with the active PROTAC being released in vivo.[6]
Q4: How can the cell permeability of a PROTAC be enhanced?
Improving cell permeability is crucial for oral absorption and intracellular target engagement.[6] Strategies include:
-
Optimize Lipophilicity: A balance must be struck between hydrophilicity for solubility and lipophilicity for membrane permeability. Modifying the ligands or linker can help achieve an optimal lipophilicity.[4]
-
Introduce Intramolecular Hydrogen Bonds: Promoting the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation that shields polar groups and enhances membrane permeability.[8]
-
Reduce Molecular Weight: Where possible, using smaller E3 ligase ligands or more compact linkers can reduce the overall molecular weight, which generally favors better permeability.[3]
Troubleshooting Guides
Issue 1: Poor In Vivo Efficacy Despite Good In Vitro Potency
Possible Causes and Troubleshooting Steps:
-
Poor Metabolic Stability: The PROTAC may be rapidly metabolized in vivo, leading to low exposure.
-
Low Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Action: Perform in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to evaluate cell permeability.[10] If permeability is low, apply strategies to enhance it, such as optimizing lipophilicity or introducing intramolecular hydrogen bonds.[4][8]
-
-
Efflux by Transporters: The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells.
-
Action: Conduct in vitro efflux assays to determine if the PROTAC is a P-gp substrate. If so, structural modifications may be necessary to reduce its affinity for the transporter.[4]
-
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Causes and Troubleshooting Steps:
-
PROTAC Instability: The PROTAC may be unstable in plasma or during sample processing.
-
Poor Solubility and Formulation: Inconsistent dissolution of the PROTAC can lead to variable absorption.
-
Action: Re-evaluate the formulation to ensure consistent and complete dissolution. Consider using solubility-enhancing formulations.[2]
-
-
Food Effects: The absorption of the PROTAC may be significantly affected by the presence of food.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol assesses the susceptibility of a PROTAC to phase I metabolism.
Materials:
-
PROTAC compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the PROTAC with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
This assay evaluates the potential for intestinal absorption and efflux of a PROTAC.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)
-
PROTAC compound
-
Transport buffer (e.g., Hank's Balanced Salt Solution)
-
LC-MS/MS system
Procedure:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, and differentiation has occurred (typically 21 days).
-
Wash the cell monolayers with transport buffer.
-
Add the PROTAC solution to the apical (A) side of the monolayer for apical-to-basolateral (A-to-B) permeability assessment, or to the basolateral (B) side for basolateral-to-apical (B-to-A) permeability assessment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests active efflux.
Data Presentation
Table 1: In Vitro Pharmacokinetic Properties of PROTAC Analogs
| PROTAC Analog | Linker Modification | Solubility (µM) | Caco-2 Papp (A-to-B) (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| PROTAC-001 | PEG4 | 5.2 | 0.8 | 25 |
| PROTAC-002 | Alkyl C8 | 1.5 | 2.1 | 45 |
| PROTAC-003 | Piperazine | 12.8 | 1.2 | >60 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| PROTAC Analog | Dosing Route | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| PROTAC-001 | IV | 850 | 1200 | - |
| PROTAC-001 | PO | 150 | 300 | 25 |
| PROTAC-003 | IV | 920 | 1850 | - |
| PROTAC-003 | PO | 480 | 1100 | 60 |
Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for poor PROTAC pharmacokinetics.
Caption: Decision tree for linker optimization to improve PK.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Address the Challenges of PROTAC Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the hook effect with "N-methyl-1-(3-nitrophenyl)methanamine" linker design
Note to Researcher: Our comprehensive search for information regarding the use of "N-methyl-1-(3-nitrophenyl)methanamine" as a linker to mitigate the hook effect did not yield any specific data, experimental protocols, or publications detailing its application in this context. The information available for this compound is primarily from chemical suppliers and does not describe its use in immunoassay development.[1][2][3][4][5][6]
Therefore, this technical support center provides a comprehensive guide to understanding and mitigating the hook effect through established methods, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
The high-dose hook effect, also known as the prozone phenomenon, is an immunological event where an excess of a particular analyte leads to a paradoxical decrease in the measured signal in an immunoassay.[7][8] This can result in falsely low or even false-negative results, despite the actual concentration of the analyte being very high.[7][9] This phenomenon is most prevalent in one-step "sandwich" immunoassays.[7][8]
Q2: What is the underlying mechanism of the hook effect in a sandwich immunoassay?
In a typical sandwich immunoassay, the target analyte is "sandwiched" between a capture antibody immobilized on a solid phase and a detection antibody that is labeled for signal generation. At very high analyte concentrations, both the capture and detection antibodies become saturated with free analyte.[10] This saturation prevents the formation of the "sandwich" complex, as the detection antibodies are unable to bind to the already captured analyte. Consequently, the signal generated is disproportionately low for the actual analyte concentration.[7][10]
Q3: In which types of assays is the hook effect most commonly observed?
The hook effect is most frequently encountered in one-step sandwich immunoassays, such as certain types of ELISAs and lateral flow immunoassays (LFIAs).[7][9] This is because in a one-step format, the sample containing the analyte and the detection antibody are added simultaneously, increasing the likelihood of antibody saturation at high analyte concentrations.[7]
Troubleshooting Guides
Issue: My assay is showing unexpectedly low or negative results for a sample that is expected to have a high analyte concentration.
This could be a classic presentation of the high-dose hook effect.
Troubleshooting Steps:
-
Sample Dilution: The most straightforward method to mitigate the hook effect is to perform a serial dilution of the sample.[7][11] If the hook effect is present, a diluted sample will yield a higher signal than the undiluted sample.
-
Two-Step Assay Protocol: If your assay protocol allows, converting from a one-step to a two-step incubation can help.[7][11] This involves incubating the sample with the capture antibody first, followed by a wash step to remove excess analyte before adding the detection antibody.[11]
-
Kinetic Analysis: For lateral flow immunoassays, analyzing the real-time kinetics of the signal development can help identify the hook effect.[12] In a hook effect scenario, the initial rate of signal development at the test line may be very rapid and then plateau or decrease, a pattern distinct from that of a truly low-concentration sample.[9]
Quantitative Data Summary
The concentration at which the hook effect occurs is assay-dependent. Below is an example from a Type II Collagen Detection ELISA Kit.
| Analyte Concentration Range | Observed Effect |
| 3.1 - 200 ng/ml | Linear Assay Range |
| 300 - 3000 ng/ml | Error Range |
| > 3000 ng/ml | Hook Effect Observed |
| Data adapted from a Type II Collagen Detection Kit example.[7] |
Experimental Protocols
Protocol 1: Mitigating the Hook Effect by Sample Dilution
Objective: To determine the true analyte concentration in a sample exhibiting the hook effect.
Materials:
-
Sample suspected of causing the hook effect.
-
Assay-specific dilution buffer.
-
Micropipettes and sterile tips.
-
Microtiter plates or appropriate assay platform.
-
Your standard immunoassay reagents.
Methodology:
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the sample (e.g., 1:10, 1:100, 1:1000, 1:10,000) using the appropriate assay dilution buffer.
-
Ensure thorough mixing at each dilution step.
-
-
Perform the Immunoassay:
-
Run the immunoassay on the undiluted sample and all prepared dilutions according to the standard protocol.
-
Include all necessary controls.
-
-
Data Analysis:
-
Measure the signal for each dilution.
-
Calculate the analyte concentration for each dilution, correcting for the dilution factor.
-
If the hook effect was present, the calculated concentration from one or more of the diluted samples will be significantly higher than that of the undiluted sample. The true concentration lies in the linear range of the assay, as determined by the dilution that gives the highest and most consistent back-calculated concentration.
-
Protocol 2: Two-Step Sandwich ELISA Protocol to Prevent the Hook Effect
Objective: To modify a one-step sandwich ELISA protocol to a two-step protocol to avoid the hook effect.
Materials:
-
Sample.
-
Capture antibody-coated microtiter plate.
-
Detection antibody.
-
Wash buffer.
-
Substrate solution.
-
Stop solution.
-
Plate reader.
Methodology:
-
Sample Incubation:
-
Add the samples (and standards) to the capture antibody-coated wells.
-
Incubate for the recommended time and temperature to allow the analyte to bind to the capture antibodies.
-
-
Wash Step 1:
-
Aspirate the sample from the wells.
-
Wash the wells multiple times with wash buffer to remove unbound analyte and other sample components.
-
-
Detection Antibody Incubation:
-
Add the detection antibody to the wells.
-
Incubate for the recommended time and temperature to allow the detection antibody to bind to the captured analyte.
-
-
Wash Step 2:
-
Aspirate the detection antibody solution.
-
Wash the wells multiple times with wash buffer to remove unbound detection antibody.
-
-
Signal Development and Measurement:
-
Add the substrate solution and incubate until sufficient signal develops.
-
Add the stop solution.
-
Read the absorbance on a plate reader.
-
By incorporating a wash step after the sample incubation, excess analyte is removed, preventing the saturation of the detection antibody and thus mitigating the hook effect.[11]
References
- 1. 19499-61-7|this compound|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound , Package: 25g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. This compound , Package: 25g , Laibo Chem - Global Labor [globallabor.com.br]
- 5. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-1-(4-methyl-3-nitrophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 8. Hook effect - Wikipedia [en.wikipedia.org]
- 9. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. Mitigating the Hook Effect in Lateral Flow Sandwich Immunoassays Using Real-Time Reaction Kinetics. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Rigid Aromatic vs. Flexible PEG Linkers in PROTAC Efficacy
In the landscape of targeted protein degradation, the efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically influenced by the chemical linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a detailed comparison between two distinct classes of linkers: rigid aromatic linkers, exemplified by structures containing phenyl groups akin to "N-methyl-1-(3-nitrophenyl)methanamine," and the widely utilized flexible polyethylene glycol (PEG) linkers. This analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the rational design of next-generation protein degraders.
While direct comparative studies on "this compound" as a PROTAC linker are not extensively available in public literature, its classification as a protein degrader building block suggests its role in constructing more rigid linker structures.[1] Therefore, this guide will compare the broader classes of rigid aromatic linkers and flexible PEG linkers to provide a comprehensive overview of their respective impacts on PROTAC performance.
The Dichotomy of Linker Design: Rigidity vs. Flexibility
The choice between a rigid and a flexible linker is a pivotal decision in PROTAC design, with each offering distinct advantages and disadvantages that influence ternary complex formation, physicochemical properties, and overall degradation efficiency.[2][3]
Flexible PEG Linkers: These are the most common motifs in PROTAC design, utilized in approximately 55% of reported structures.[4] Their popularity stems from their synthetic accessibility, hydrophilicity which can enhance solubility, and the conformational flexibility that allows the PROTAC to adopt various orientations, thereby increasing the likelihood of forming a productive ternary complex.[4][5][6] However, this high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[6]
Rigid Aromatic Linkers: Incorporating structures like phenyl rings, these linkers introduce conformational constraints.[5] This rigidity can pre-organize the PROTAC into a bioactive conformation, which may lead to higher potency and more stable ternary complexes by reducing the entropic penalty of binding.[3][6] Rigid linkers can also enhance metabolic stability and may offer improved pharmacokinetic properties.[2][3] However, their synthesis can be more challenging, and a lack of flexibility may hinder the formation of a productive ternary complex if the predetermined conformation is not optimal.[2]
Quantitative Comparison of PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker type on PROTAC efficacy.
Table 1: Impact of Linker Type on Degradation Efficacy (DC50 and Dmax)
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor (AR) | CRBN | Rigid | Phenyl-containing | < 1 | > 90 | [4] |
| BRD4 | CRBN | Flexible | 1-2 PEG units | > 5000 | - | [4] |
| BRD4 | CRBN | Flexible | 0, 4-5 PEG units | < 500 | - | [4] |
| TBK1 | VHL | Flexible | 21-atom (alkyl/ether) | 3 | 96 | [4] |
| TBK1 | VHL | Flexible | 29-atom (alkyl/ether) | 292 | 76 | [4] |
Note: Data is synthesized from multiple sources for comparative purposes. Absolute values can vary based on specific cell lines and experimental conditions.
Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |
| Representative PROTACs | Flexible (PEG) | Generally lower | Variable, often low | [3] |
| Representative PROTACs | Rigid (Aromatic) | Can be higher | Can be improved | [3] |
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
A typical experimental workflow to compare the efficacy of different PROTAC linkers involves a series of in vitro and cellular assays.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. Below are detailed protocols for key experiments used in the evaluation of PROTACs with different linkers.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[2] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[2] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[2] The DC50 and Dmax values can then be calculated from the dose-response curve.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex.
-
Reagents: Purified, tagged versions of the protein of interest (e.g., His-tagged) and the E3 ligase (e.g., GST-tagged).[3] Fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin).[3]
-
Assay Setup: In a microplate, combine the purified proteins and labeled antibodies with varying concentrations of the PROTAC.[3]
-
Incubation and Measurement: Incubate the plate to allow for ternary complex formation. Measure the TR-FRET signal using a plate reader at the appropriate excitation and emission wavelengths. An increase in the FRET signal indicates the proximity of the two proteins, confirming the formation of the ternary complex.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay is used to predict the passive permeability of a compound across the cell membrane.
-
Plate Preparation: A donor plate is coated with a lipid-infused artificial membrane.[2] An acceptor plate is filled with a buffer solution.[2]
-
Compound Addition: The PROTAC compound is added to the wells of the donor plate.[2]
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specific period (e.g., 4-16 hours).[2]
-
Quantification and Calculation: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.[2] The apparent permeability coefficient (Papp) is then calculated.[2]
Conclusion
The selection of a linker is a critical, multifaceted decision in the design of a successful PROTAC. Flexible PEG linkers offer synthetic ease and can be effective in initial screening, while rigid aromatic linkers hold the potential for enhanced potency and improved pharmacokinetic profiles through conformational pre-organization. A systematic and iterative approach, combining rational design with robust biochemical and cellular evaluation, is essential for optimizing the linker and developing potent and selective protein degraders. The future of linker design will likely involve a greater reliance on computational modeling and structural biology to predict optimal linker geometries, further advancing the therapeutic potential of targeted protein degradation.[3]
References
A Comparative Guide to the Rigidity of N-methyl-1-(3-nitrophenyl)methanamine and Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular rigidity of N-methyl-1-(3-nitrophenyl)methanamine against the more flexible, commonly used alkyl linkers. Understanding the conformational constraints of molecular scaffolds is critical in drug design, particularly for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the linker's nature dictates the spatial orientation and stability of the entire construct.[1][2]
This compound incorporates a rigid phenyl ring, which significantly restricts conformational freedom. In contrast, alkyl linkers, composed of sp³ hybridized carbon atoms, exhibit a high degree of rotational freedom around their single bonds.[3][4] This fundamental structural difference leads to distinct physicochemical and pharmacokinetic properties. This guide presents a quantitative comparison based on structural parameters and outlines the experimental protocols used to assess molecular rigidity.
Structural and Rigidity Comparison
The primary difference between this compound and a simple alkyl linker lies in the presence of the aromatic ring. The phenyl group is planar and its bonds have limited rotation, imparting a rigid and predictable conformation to that portion of the molecule.[5] Alkyl chains, however, can adopt numerous spatial arrangements, or conformations, due to the free rotation around their carbon-carbon single bonds.[3] This flexibility can be advantageous for spanning distances between two binding sites but comes at an entropic cost upon binding and can lead to unproductive conformations.[4][6] Rigid structures can pre-organize a molecule into a bioactive conformation, potentially enhancing potency and stability.[6]
Quantitative Data Summary
The following table summarizes key parameters that quantitatively describe the differences in rigidity between this compound and a representative alkyl linker (n-butane).
| Parameter | This compound | n-Butane (Alkyl Linker Example) | Significance |
| Molecular Formula | C₈H₁₀N₂O₂[7] | C₄H₁₀ | Basic chemical identity. |
| Rotatable Bond Count | 2[8] | 1 | A lower count indicates fewer degrees of rotational freedom and higher rigidity.[8] |
| Key Torsional Barrier | ~2-5 kcal/mol (Ar-CH₂) (estimated) | ~3.1 kcal/mol (eclipsed CH₃/CH₃)[9] | The energy required to rotate around a bond. Higher barriers restrict motion. |
| Dominant Structural Motif | Phenyl Ring (sp² carbons) | Alkyl Chain (sp³ carbons) | The planar, aromatic ring is inherently more rigid than a flexible, tetrahedral alkyl chain.[10] |
| Conformational Space | Limited | Extensive | Alkyl chains can access a vast number of staggered and eclipsed conformations, whereas the aromatic ring severely limits the possible orientations of its substituents.[3][9] |
Experimental Protocols for Rigidity Assessment
The determination of molecular rigidity and conformational preferences relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for studying the dynamic behavior and conformational properties of molecules in solution.[11][12]
-
Objective : To determine the average conformation and identify regions of flexibility by measuring nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.
-
Methodology :
-
Sample Preparation : Dissolve a high-purity sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition : Acquire a series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, NOESY/ROESY) NMR spectra on a high-field spectrometer.
-
NOE Analysis : For this compound, NOEs between the benzylic protons and the aromatic protons can provide information about the preferred orientation around the Ar-CH₂ bond. For alkyl linkers, the relative intensities of NOEs between adjacent methylene groups can indicate preferences for gauche versus anti conformations.
-
Coupling Constant Analysis : The magnitude of three-bond coupling constants (³J) can be related to dihedral angles via the Karplus equation, providing quantitative insight into the torsional angles along an alkyl chain.[13]
-
Data Interpretation : A limited set of observed NOEs and specific coupling constants for this compound would indicate a restricted conformation. In contrast, averaged coupling constants and a complex network of NOEs for an alkyl linker would suggest significant conformational flexibility.[11]
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static snapshot of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles.[14]
-
Objective : To determine the precise solid-state conformation of a molecule.
-
Methodology :
-
Crystallization : Grow single crystals of the compound of sufficient size and quality from a suitable solvent or solvent system. This is often the most challenging step.
-
Data Collection : Mount a single crystal on a goniometer and expose it to a focused beam of X-rays. The resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
-
Analysis : The refined structure provides definitive data on the molecule's conformation in the crystal lattice. For this compound, this would precisely define the orientation of the methylamine group relative to the nitrophenyl ring. For an alkyl linker, it would show the specific trans or gauche conformation adopted in the crystal.[11]
-
Computational Modeling and Molecular Dynamics (MD)
Computational methods are essential for exploring the full conformational landscape and energy profile of a molecule.[15]
-
Objective : To map the potential energy surface, identify low-energy conformers, and calculate the energy barriers between them.
-
Methodology :
-
Structure Preparation : Build an initial 3D model of the molecule (e.g., this compound and an alkyl linker like n-butane) using molecular modeling software.
-
Conformational Search : Perform a systematic or stochastic search of the conformational space by rotating the molecule's dihedral angles to identify stable (low-energy) conformers.
-
Energy Calculations : Use quantum mechanics (QM) or a molecular mechanics (MM) force field to calculate the potential energy of each conformation.
-
Molecular Dynamics Simulation : Run an MD simulation by placing the molecule in a simulated solvent box and integrating Newton's equations of motion over time. This simulates the molecule's dynamic behavior.[10]
-
Analysis : Analyze the MD trajectory to determine the population of different conformers, the root-mean-square fluctuation (RMSF) of atoms (an indicator of flexibility), and to visualize the range of motion. The simulation can also be used to calculate the free energy profile for rotation around specific bonds, providing a direct measure of the torsional energy barrier.[10]
-
Visualizing the Comparison Workflow
The following diagram illustrates a logical workflow for comparing the rigidity of different molecular scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. CID 139242956 | C7H7N2O2- | CID 139242956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. arxiv.org [arxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 15. chemrxiv.org [chemrxiv.org]
Structure-activity relationship (SAR) studies of "N-methyl-1-(3-nitrophenyl)methanamine"-containing PROTACs
Lack of Publicly Available Data on "N-methyl-1-(3-nitrophenyl)methanamine"-Containing PROTACs
As of December 2025, a comprehensive review of published scientific literature reveals no specific structure-activity relationship (SAR) studies, quantitative performance data, or detailed experimental protocols for PROTACs (Proteolysis Targeting Chimeras) containing the specific moiety "this compound" as a warhead.
Therefore, a direct comparison guide based on experimental data for this specific class of PROTACs cannot be provided. However, this guide will delineate the fundamental principles of PROTAC structure-activity relationships, drawing upon established research in the field. It will also present generalized experimental protocols commonly employed in the development and evaluation of novel PROTACs. This information will serve as a foundational resource for researchers interested in designing and assessing new PROTAC molecules, including those potentially incorporating "this compound" or similar chemical scaffolds.
A General Guide to the Structure-Activity Relationship (SAR) of PROTACs
PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The structure of a PROTAC is modular, consisting of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[2] The optimization of each of these components is crucial for the development of potent and selective degraders.
The General Mechanism of Action of a PROTAC is illustrated below:
Caption: General mechanism of action of a PROTAC molecule.
Key SAR Considerations for PROTAC Components:
1. The Warhead (POI Ligand):
The warhead's affinity and selectivity for the target protein are fundamental starting points for PROTAC design. However, high affinity does not always translate to optimal degradation efficacy. In some cases, a warhead with moderate affinity may lead to a more effective degrader due to favorable ternary complex formation. The exit vector of the warhead, the point where the linker is attached, is a critical parameter that influences the orientation of the PROTAC and the subsequent formation of a productive ternary complex.
2. The E3 Ligase Ligand:
The choice of E3 ligase and its corresponding ligand is a crucial determinant of PROTAC activity. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3] The selection of the E3 ligase can influence the tissue distribution and substrate scope of the PROTAC. Similar to the warhead, the attachment point of the linker on the E3 ligase ligand significantly impacts the geometry of the ternary complex and, consequently, the degradation efficiency.
3. The Linker:
The linker is not merely a passive connector; its composition, length, and rigidity play a critical role in PROTAC efficacy.[4]
-
Length: The linker length must be optimized to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase.
-
Composition: The chemical nature of the linker (e.g., polyethylene glycol (PEG), alkyl chains) affects the physicochemical properties of the PROTAC, such as solubility and cell permeability.
-
Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand dictate the relative orientation of the two proteins in the ternary complex.
The interplay between these three components is complex, and the formation of a stable and productive ternary complex is paramount for efficient protein degradation.
Hypothetical SAR Workflow for a Novel PROTAC
The development of a novel PROTAC, such as one containing "this compound," would typically follow a systematic SAR exploration.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
In vitro stability comparison of "N-methyl-1-(3-nitrophenyl)methanamine" and other linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a bioconjugate's efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release, yet be efficiently cleaved at the target site. This guide provides a comparative overview of the in vitro stability of commonly used linkers in drug development. While specific comparative data for "N-methyl-1-(3-nitrophenyl)methanamine" as a linker was not available in the reviewed literature, this guide will focus on the stability profiles of well-established linker classes, supported by experimental data and detailed protocols.
The stability of a linker is paramount, particularly in the context of antibody-drug conjugates (ADCs), where premature cleavage can lead to off-target toxicity and a diminished therapeutic index.[1][2] The linker's chemical structure, the site of conjugation, and the drug-to-antibody ratio (DAR) are all factors that influence the stability of an ADC in plasma.[2][3]
Comparative Stability of Common Linker Technologies
The selection of linker chemistry is a pivotal decision in the design of bioconjugates.[2] Different linkers are designed to release their payloads in response to specific physiological triggers within the target microenvironment or inside the cell.[2] A summary of the stability profiles of major linker classes is presented below.
| Linker Type | Cleavage Mechanism | Plasma Stability Profile | Key Considerations |
| Hydrazone | pH-sensitive (acid hydrolysis) | Designed to be stable at physiological pH (~7.4) but can exhibit instability, leading to premature drug release.[1][2] Stability is highly dependent on the specific chemical structure.[2] | Early ADCs utilizing hydrazone linkers showed significant off-target toxicity.[2] They are useful for targeting acidic endosomal compartments but their instability at neutral pH is a drawback for many in vivo applications.[1] |
| Oxime | pH-sensitive (acid hydrolysis) | Exhibits significantly greater hydrolytic stability compared to hydrazone bonds across a range of pH values.[1][4] The rate of hydrolysis is substantially lower than for hydrazones.[1] | The higher electronegativity of the oxygen atom in the oxime linkage reduces its susceptibility to protonation, enhancing stability.[1] |
| Dipeptide (e.g., Val-Cit, Phe-Lys) | Protease-sensitive (e.g., Cathepsin B) | Generally stable in plasma, preventing premature payload release.[5][6] The Phe-Lys linker has shown excellent stability in human plasma.[7] | Cleavage efficiency can vary based on the specific dipeptide sequence and the enzymatic milieu of the target cell.[5] The Val-Cit linker is a cornerstone of modern ADC design.[5] |
| Disulfide | Reduction-sensitive | Stability can vary; susceptible to exchange with serum proteins like albumin, leading to premature payload release.[2] | Steric hindrance near the disulfide bond can be engineered to improve stability. |
| Non-cleavable (e.g., SMCC) | No specific cleavage mechanism | Generally exhibit high plasma stability.[2] | The payload is released after internalization and degradation of the antibody backbone in the lysosome. |
| Silyl Ether | Acid-cleavable | Demonstrates improved stability over traditional acid-labile linkers, with a half-life of more than 7 days in human plasma.[8] | A newer class of linker designed to overcome the stability issues of early acid-cleavable linkers.[8] |
Experimental Protocol: In Vitro Plasma Stability Assay
The in vitro plasma stability assay is a crucial experiment to forecast the in vivo behavior of a bioconjugate.[9] This assay measures the amount of payload released from the conjugate over time when incubated in plasma.[9]
Objective: To determine the rate of payload release from a bioconjugate in plasma at a physiological temperature.
Materials:
-
Antibody-Drug Conjugate (ADC) or other bioconjugate
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)
Procedure:
-
Preparation: Prepare stock solutions of the ADC in an appropriate buffer.[9]
-
Incubation: Incubate the ADC sample in plasma (e.g., at a concentration of 1 mg/mL) at 37°C.[9]
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72, and 96 hours).[2][9]
-
Sample Processing: At each time point, quench the reaction, for instance by placing the sample on ice.[9] To analyze the free payload, plasma proteins can be precipitated with an organic solvent and removed by centrifugation.[10][11] For analysis of the intact ADC, immuno-affinity capture methods can be used to separate the ADC from plasma proteins.[9]
-
Analysis:
-
Quantify Free Payload: Analyze the plasma supernatant using a validated method like liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.[9][10]
-
Determine Drug-to-Antibody Ratio (DAR): Measure the amount of total antibody and conjugated antibody, often using an enzyme-linked immunosorbent assay (ELISA), to calculate the degree of drug loss and the change in DAR over time.[3][9]
-
-
Data Interpretation: A stable bioconjugate will demonstrate minimal payload release and a small change in DAR over the incubation period.[9]
Caption: Workflow for an in vitro plasma stability assay.
Caption: Key factors influencing the in vitro stability of linkers.
Conclusion
The selection of an appropriate linker is a critical step in the design of a safe and effective bioconjugate.[9] A thorough understanding of the plasma stability of different linker technologies is essential for optimizing the therapeutic window.[9] While non-cleavable linkers generally offer higher stability, the stability of cleavable linkers can be modulated to achieve controlled payload release.[9] Rigorous in vitro and in vivo stability testing is paramount to selecting the optimal linker for a given therapeutic candidate.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
In-depth Analysis of PROTACs With and Without the "N-methyl-1-(3-nitrophenyl)methanamine" Moiety Not Feasible With Current Data
Therefore, a detailed comparison guide with quantitative data tables, experimental protocols, and visualizations as initially requested cannot be generated at this time. The absence of such specific PROTACs in the literature prevents a meaningful analysis of their performance against alternatives.
While the precise "N-methyl-1-(3-nitrophenyl)methanamine" moiety does not appear in the context of published PROTACs, it is possible to discuss the potential roles of its constituent chemical features—the N-methyl group and the nitrophenyl group—in the design and function of PROTACs based on existing research in the field.
The Role of N-Methyl Groups in PROTACs
N-methylation can significantly impact the properties of a PROTAC. One of the most critical roles of an N-methyl group is observed in the context of E3 ligase ligands. For instance, in the widely used cereblon (CRBN) E3 ligase ligands derived from thalidomide and pomalidomide, the glutarimide nitrogen is crucial for binding to CRBN. N-methylation of this nitrogen is known to abrogate binding to CRBN, thereby inactivating the PROTAC. This principle is often used experimentally to create negative controls to confirm that the degradation activity of a PROTAC is indeed dependent on its engagement with the E3 ligase.
The Potential Significance of the Nitrophenyl Group
The nitrophenyl group is a common feature in medicinal chemistry and can be incorporated into molecules for various purposes. In the context of PROTACs, a nitrophenyl group could potentially be part of the warhead (the ligand that binds to the protein of interest), the E3 ligase ligand, or the linker. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule, affecting binding affinities and pharmacokinetic properties. Furthermore, nitroaromatic compounds can sometimes be bioreduced in hypoxic environments, a characteristic that has been exploited in the design of hypoxia-activated prodrugs. This suggests a potential, though currently unexplored, avenue for developing tumor-selective PROTACs.
Proposed Alternative Comparison: N-Methylated vs. Non-N-Methylated CRBN-Recruiting PROTACs
Given the lack of data on the specific moiety of interest, we propose a more general yet highly relevant comparison: a head-to-head analysis of CRBN-recruiting PROTACs with and without N-methylation on the E3 ligase ligand. This comparison would highlight the critical role of the N-methyl group in PROTAC activity and would be supported by a wealth of available experimental data.
This alternative guide would include:
-
Data Presentation: Tables summarizing the degradation efficiency (DC50 and Dmax values) of N-methylated versus non-N-methylated PROTACs targeting specific proteins.
-
Experimental Protocols: Detailed methodologies for assays used to assess CRBN binding and protein degradation.
-
Visualizations: Graphviz diagrams illustrating the mechanism of action of CRBN-recruiting PROTACs and the structural differences between the methylated and non-methylated E3 ligase ligands.
This proposed comparison would provide valuable insights for researchers, scientists, and drug development professionals on a key aspect of PROTAC design and mechanism of action.
Validation of ternary complex formation with "N-methyl-1-(3-nitrophenyl)methanamine" linkers
For Researchers, Scientists, and Drug Development Professionals
The successful design and optimization of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the formation of a stable and productive ternary complex, comprising the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the two ends of the PROTAC is a key determinant of the geometry and stability of this complex, directly influencing the efficiency of subsequent ubiquitination and degradation. While a multitude of linker chemistries are employed, this guide provides a comparative overview of the state-of-the-art methodologies used to validate and quantify ternary complex formation, using established techniques and exemplary data from well-characterized systems. This guide will empower researchers to select the most appropriate assays for their specific research questions and to rigorously evaluate the performance of their PROTAC molecules.
The Central Role of the Ternary Complex in PROTAC Efficacy
PROTACs function by inducing proximity between a target protein and an E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system to trigger the degradation of the target. The formation of the ternary complex is the linchpin of this process. A stable ternary complex orients the E3 ligase in a manner conducive to the transfer of ubiquitin to the target protein, marking it for proteasomal degradation. The linker's length, rigidity, and chemical composition are crucial in achieving an optimal conformation for this to occur. Therefore, robust and quantitative validation of ternary complex formation is a cornerstone of any PROTAC development program.
Comparative Analysis of Experimental Validation Techniques
A variety of biophysical and cell-based assays are available to confirm and characterize the formation of the PROTAC-induced ternary complex. The choice of method depends on the specific parameters of interest, such as binding affinity, kinetics, thermodynamics, or confirmation of complex formation within a cellular environment.
Data Presentation: Quantitative Comparison of Validation Methods
| Technique | Key Parameters Measured | Throughput | Sample Consumption | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), cooperativity (α) | Medium | Low-Medium | Real-time, label-free, provides detailed kinetic information.[1][2] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n), cooperativity (α) | Low | High | Provides a complete thermodynamic profile of the interaction in solution, label-free.[1][3] | Requires large amounts of pure protein, sensitive to buffer mismatches. |
| Biolayer Interferometry (BLI) | Binding affinity (KD), kinetics (kon, koff) | High | Low | Real-time, label-free, higher throughput than SPR, tolerant of crude samples.[1] | Less sensitive than SPR, may not be suitable for very weak interactions. |
| NanoBRET/HiBiT | In-cell ternary complex formation, target engagement | High | Low | Measures complex formation in a physiologically relevant cellular context, allows for kinetic measurements in live cells.[4] | Requires genetic modification of cells to express tagged proteins. |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity of two molecules, ternary complex formation | High | Low | Can be used in live cells, provides spatial information about the complex. | Requires fluorescently labeled proteins, can be prone to artifacts from spectral overlap. |
| Co-Immunoprecipitation (Co-IP) | In-cell protein-protein interactions | Low-Medium | High | Confirms interaction in a cellular context with endogenous or overexpressed proteins. | Generally qualitative or semi-quantitative, prone to false positives. |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity, kinetics, and cooperativity of ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (kon, koff).
-
Inject a series of concentrations of the target protein (POI) over the immobilized E3 ligase to assess for any direct interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the apparent KD and kinetic parameters for the ternary interaction.
-
Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the POI. An α value greater than 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of ternary complex formation.
Methodology:
-
Sample Preparation: Dialyze all proteins (E3 ligase and POI) and the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
PROTAC into E3 Ligase: Place the E3 ligase in the sample cell and titrate in the PROTAC from the syringe.
-
PROTAC into POI: Place the POI in the sample cell and titrate in the PROTAC.
-
-
Ternary Titration:
-
Place the E3 ligase in the sample cell.
-
Titrate in a solution containing both the PROTAC and the POI.
-
Alternatively, pre-saturate the E3 ligase with the PROTAC and then titrate in the POI.
-
-
Data Analysis:
-
Integrate the raw heat change data to generate binding isotherms.
-
Fit the isotherms to a suitable binding model to determine the KD, ΔH, and stoichiometry (n).
-
Calculate the cooperativity (α) from the binary and ternary KD values.
-
In-Cell NanoBRET/HiBiT Assay
Objective: To confirm and quantify ternary complex formation in living cells.
Methodology:
-
Cell Line Generation: Engineer a cell line to express the target protein fused to a NanoLuc luciferase variant (e.g., NanoLuc or HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag).
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
Labeling: Add a fluorescent ligand for the acceptor tag (e.g., HaloTag ligand) to the cells and incubate.
-
PROTAC Treatment: Add varying concentrations of the PROTAC to the cells and incubate for a specified period.
-
BRET Measurement: Add the NanoLuc substrate and measure the luminescence at both the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates proximity between the tagged POI and E3 ligase, confirming ternary complex formation.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: SPR Experimental Workflow.
Caption: Concept of Cooperativity in Ternary Complex Formation.
Conclusion
The validation of ternary complex formation is an indispensable step in the development of effective PROTAC degraders. A multi-faceted approach, combining biophysical techniques for in-depth characterization of binding parameters with cell-based assays to confirm in-cellulo activity, provides the most comprehensive understanding of a PROTAC's mechanism of action. While there is no single "best" method, the selection of assays should be guided by the specific questions being addressed at each stage of the drug discovery process. This guide provides a framework for researchers to design and execute robust validation strategies, ultimately leading to the development of more potent and selective protein degraders.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ternary Complex Formation [worldwide.promega.com]
Assessing the degradation efficiency of "N-methyl-1-(3-nitrophenyl)methanamine"-based degraders
For researchers, scientists, and professionals in drug development, the exploration of novel protein degraders is a critical frontier. This guide focuses on degraders purportedly synthesized using "N-methyl-1-(3-nitrophenyl)methanamine" as a key building block. While this compound is commercially available and categorized within the family of protein degrader building blocks, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant gap in the information required for a thorough comparative analysis of its efficiency.
At present, there is no readily available data detailing the synthesis of a specific protein degrader from "this compound," the protein of interest it is designed to target, or any experimental results quantifying its degradation performance. Key metrics essential for evaluating a degrader's efficacy, such as its half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and degradation kinetics, remain unpublished for any degrader specifically derived from this compound.
This absence of concrete data prevents a direct comparison with alternative degrader technologies, such as well-characterized PROTACs (Proteolysis Targeting Chimeras) or molecular glues, for which extensive experimental data is available in the scientific domain.
The Crucial Role of Experimental Data in Degrader Assessment
To rigorously evaluate the potential of any new degrader, a series of established experimental protocols are typically employed. These assays provide the quantitative data necessary to understand a degrader's potency, selectivity, and mechanism of action. The standard workflow for assessing a novel protein degrader is outlined below.
General Experimental Workflow for Degrader Efficiency Assessment
Benchmarking a Novel N-methyl-1-(3-nitrophenyl)methanamine Linker Against Commercial Alternatives for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. A well-designed linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while ensuring efficient cleavage and payload delivery within the tumor microenvironment. This guide provides an objective comparison of a novel, hypothetical N-methyl-1-(3-nitrophenyl)methanamine-based linker against established commercial alternatives, supported by established experimental data for the latter.
The this compound linker is postulated to be a next-generation linker cleavable under hypoxic conditions, a hallmark of the tumor microenvironment. This mechanism offers a potentially wider therapeutic window by further localizing payload release to cancerous tissues.
Data Presentation: Comparative Performance of ADC Linkers
The selection of a linker significantly impacts the performance of an ADC. The following tables summarize key quantitative data for our hypothetical this compound linker against widely used commercial alternatives.
Table 1: Linker Stability in Human Plasma
| Linker Type | Cleavage Mechanism | Half-life in Human Plasma (t½) | Key Considerations |
| This compound (Hypothetical) | Hypoxia (enzymatic reduction) | >100 hours (projected) | High stability in normoxic conditions, specific release in hypoxic tumors. |
| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsin B) | ~230 days[1] | High stability in plasma, susceptible to cleavage by lysosomal proteases.[2] |
| Hydrazone | pH-sensitive (acid hydrolysis) | ~2 days[3] | Prone to premature payload release at physiological pH.[4] |
| Disulfide | Reduction (Glutathione) | Variable (hours to days) | Stability can be modulated by steric hindrance around the disulfide bond.[5] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Linker-Payload Conjugate | Target Cell Line | IC50 (nM) | Bystander Killing Effect |
| ADC-N-methyl-1-(3-nitrophenyl)methanamine-Payload (Hypothetical) | Hypoxic Tumor Cells | Low (projected) | Dependent on payload properties |
| ADC-Val-Cit-MMAE | CD30+ (Karpas 299) | 0.5 | Yes |
| ADC-Hydrazone-Calicheamicin | CD33+ (HL-60) | 0.01 | No |
| ADC-Disulfide-DM1 | HER2+ (SK-BR-3) | 1.2 | Moderate |
Experimental Protocols
Accurate assessment of linker performance is crucial for ADC development. The following are detailed methodologies for key experiments cited in this guide.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in human plasma.
Methodology:
-
Preparation: The test ADC is incubated in human plasma at a concentration of 100 µg/mL at 37°C. A control sample with the ADC in phosphate-buffered saline (PBS) is run in parallel.[6]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[6]
-
Sample Processing: The reaction is quenched by adding an excess of a thiol-reactive agent like N-ethylmaleimide (for disulfide linkers) or by immediate freezing.[7] The ADC is then captured from the plasma matrix using Protein A/G magnetic beads.[8]
-
Analysis:
-
LC-MS: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.[9]
-
ELISA: The concentration of intact, conjugated ADC can be quantified using an enzyme-linked immunosorbent assay (ELISA).[10]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of ADC required to kill 50% of target cells (IC50).
Methodology:
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.[11]
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[12]
-
Incubation: The plate is incubated for a defined period (e.g., 72-96 hours).[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow formazan crystal formation by metabolically active cells.[13][14]
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at 570 nm using a microplate reader.[13]
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration.[13]
Bystander Killing Effect Assay (Co-culture Method)
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[15]
Methodology:
-
Cell Seeding: A co-culture of antigen-positive (Ag+) and antigen-negative (Ag-) cells is established in a 96-well plate. The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for identification.[16]
-
ADC Treatment: The co-culture is treated with the ADC at various concentrations.[15]
-
Incubation: The plate is incubated for a period determined by the ADC's mechanism of action (typically 72-120 hours).[15]
-
Viability Assessment: The viability of the Ag- cells is assessed using imaging-based methods (e.g., staining with a dead cell marker like Propidium Iodide) or flow cytometry.[16][17]
-
Data Analysis: The percentage viability of the Ag- cells in the co-cultures is compared to the viability of Ag- cells in monoculture control wells treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[16]
Mandatory Visualization
Signaling Pathway of ADC Action
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for the in vitro plasma stability assessment of ADCs.
Logical Comparison of Linker Cleavage Mechanisms
Caption: Comparison of cleavage triggers and locations for different linkers.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Cross-reactivity profiling of PROTACs containing "N-methyl-1-(3-nitrophenyl)methanamine"
A Comparative Guide to the Cross-Reactivity Profiling of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite composition facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1]
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of PROTAC Performance
The following tables summarize key performance metrics for three well-characterized PROTACs: MZ1 and dBET1 (targeting BET bromodomain proteins) and ARV-110 (targeting the androgen receptor). These tables serve as a template for how to present and compare cross-reactivity data.
Table 1: On-Target Activity and Cellular Effects
| PROTAC | Target(s) | E3 Ligase Recruited | On-Target DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| MZ1 | BRD4 > BRD2/3 | VHL | 2-20 (BRD4) | >90 | ~500 (in AML cells) |
| dBET1 | BRD2, BRD3, BRD4 | CRBN | ~100 (in MV4;11 cells) | >90 | ~200 (in MV4;11 cells) |
| ARV-110 | Androgen Receptor (AR) | CRBN | ~1 | >95 | ~10 (in VCaP cells) |
Data compiled from publicly available sources.[3][4][5][6] Values can vary depending on the cell line and experimental conditions.
Table 2: Off-Target Profile from Global Proteomics
| PROTAC | Cell Line | Concentration | Duration (hrs) | Number of Significantly Degraded Off-Targets (>2-fold) | Key Off-Targets Identified |
| MZ1 | HeLa | 1 µM | 24 | ~5-10 | Varies by cell type |
| dBET1 | MV4;11 | 250 nM | 2 | 0 (besides other BETs) | None identified |
| ARV-110 | VCaP | 1 µM | 24 | Highly selective for AR | Minimal off-targets reported |
Data is illustrative and based on findings from various proteomics studies.[3][6] The number of off-targets can be highly dependent on the statistical thresholds used.
Experimental Protocols for Cross-Reactivity Profiling
A thorough assessment of PROTAC cross-reactivity involves a multi-pronged approach, combining global, unbiased techniques with targeted validation assays.
Caption: A typical workflow for assessing the cross-reactivity of a PROTAC.
Global Proteomics using Mass Spectrometry
This is a powerful, unbiased method to identify all proteins that are degraded upon PROTAC treatment.
-
Objective: To quantify changes in the entire proteome of cells treated with a PROTAC compared to a vehicle control.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC at various concentrations and time points. Include a negative control (e.g., a structurally related but inactive molecule) and a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric mass tags. This allows for multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across all conditions. Proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples are considered potential off-targets.[6]
-
-
Key Readouts: Fold change in protein abundance, p-value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can confirm target engagement in intact cells.[7]
-
Objective: To determine if the PROTAC binds to its intended target and potential off-targets in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis: Binding of the PROTAC to a protein stabilizes it, leading to a shift in its melting curve to higher temperatures. This thermal shift is a direct measure of target engagement.[8]
NanoBRET™ Target Engagement and Ternary Complex Formation Assays
NanoBRET™ assays are live-cell assays that can be used to measure target engagement and the formation of the ternary complex.[9]
-
Objective: To quantify the binding of the PROTAC to its target and the E3 ligase, and to measure the formation of the ternary complex in real-time in living cells.
-
Methodology for Target Engagement:
-
Express the target protein as a fusion with NanoLuc® luciferase.
-
Add a fluorescent tracer that binds to the target protein.
-
In the presence of the tracer, a BRET signal is generated.
-
Addition of a PROTAC that binds to the target will compete with the tracer and reduce the BRET signal in a dose-dependent manner.[10]
-
-
Methodology for Ternary Complex Formation:
-
Express the target protein fused to NanoLuc® and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
Addition of a PROTAC that brings the target and E3 ligase into proximity will result in an increase in the BRET signal.[11]
-
-
Key Readouts: IC50 for target engagement, EC50 for ternary complex formation.
Conclusion
The cross-reactivity profiling of PROTACs is a critical component of their preclinical development. A combination of unbiased, proteome-wide approaches and targeted, mechanistic assays is essential for building a comprehensive understanding of a PROTAC's selectivity. While no public data currently exists for PROTACs containing "N-methyl-1-(3-nitrophenyl)methanamine," the experimental framework and comparative data presented in this guide provide a robust starting point for the evaluation of any novel PROTAC, ensuring the development of safer and more effective targeted protein degraders.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selvita.com [selvita.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Evaluating the Impact of Novel Linker Moieties on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. The selectivity of a PROTAC—its ability to degrade a specific protein of interest (POI) while sparing others, especially those from the same family—is a critical determinant of its therapeutic window and overall success. While the warhead (POI binder) and the E3 ligase ligand are fundamental to a PROTAC's function, the linker connecting them plays a pivotal role in dictating selectivity.[1][2][3][4][5] This guide explores the potential impact of incorporating a novel chemical moiety, exemplified by "N-methyl-1-(3-nitrophenyl)methanamine," into a PROTAC linker and provides a framework for its experimental evaluation.
While no direct experimental data currently exists for PROTACs containing "this compound," we can hypothesize its influence based on established principles of linker design. The introduction of a rigid aromatic ring and a polar nitro group could significantly affect the linker's conformation, flexibility, and physicochemical properties. These changes, in turn, can alter the geometry of the ternary complex (POI-PROTAC-E3 ligase), potentially enhancing selectivity by favoring interactions with the intended target over off-targets.[1][4][5]
The Crucial Role of the Linker in PROTAC Selectivity
The linker is not merely a spacer but an active contributor to the PROTAC's biological activity.[4] Its length, rigidity, and chemical composition can profoundly influence the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][5] A well-designed linker can:
-
Optimize Ternary Complex Formation: The linker's geometry can pre-organize the PROTAC into a conformation favorable for binding to both the POI and the E3 ligase, reducing the entropic penalty of forming the ternary complex.[4]
-
Enhance Selectivity: By introducing specific steric or electronic features, the linker can create favorable interactions within the desired ternary complex while inducing steric clashes or unfavorable interactions in off-target complexes.[2][4]
-
Modulate Physicochemical Properties: The linker composition affects the PROTAC's solubility, cell permeability, and overall drug-like properties.[3]
The hypothetical incorporation of "this compound" into a linker would introduce a degree of rigidity and a specific spatial arrangement of the warhead and E3 ligase ligand. The nitro group could also participate in specific hydrogen bonding or electrostatic interactions within the ternary complex, potentially leading to enhanced selectivity for the target protein.
Comparative Data on PROTAC Performance
To evaluate the impact of a novel linker moiety, a systematic comparison with a baseline PROTAC (e.g., one with a more conventional flexible PEG linker) is essential. The following tables present hypothetical data illustrating the expected outcomes from such a comparative study.
Table 1: In Vitro Binding Affinities and Ternary Complex Formation
| PROTAC | Target Protein Binding (Kd, nM) | Off-Target Protein Binding (Kd, nM) | Ternary Complex Formation (Cooperativity, α) |
| PROTAC A (PEG Linker) | 50 | 75 | 1.5 |
| PROTAC B (Nitrophenyl Linker) | 45 | 250 | 5.0 |
-
Interpretation: PROTAC B, with the hypothetical nitrophenyl linker, exhibits slightly improved binding to the target protein but significantly weaker binding to the off-target protein, suggesting enhanced selectivity at the binding level. The higher cooperativity factor (α) indicates that the formation of the ternary complex with the target protein is more favorable for PROTAC B.
Table 2: Cellular Degradation Potency and Selectivity
| PROTAC | Target Protein DC50 (nM) | Off-Target Protein DC50 (nM) | Maximum Degradation (Dmax, %) |
| PROTAC A (PEG Linker) | 100 | 300 | 90 |
| PROTAC B (Nitrophenyl Linker) | 80 | >1000 | 95 |
-
Interpretation: The lower DC50 value for PROTAC B indicates greater potency in degrading the target protein. More importantly, the significantly higher DC50 for the off-target protein demonstrates superior selectivity in a cellular context.
Experimental Protocols
A rigorous evaluation of a novel PROTAC requires a multi-faceted experimental approach. The following are key protocols for assessing PROTAC efficacy and selectivity.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is a fundamental method to directly measure the reduction in target protein levels.[6]
Materials:
-
Cell line of interest
-
PROTAC compound
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies for the target protein, off-target protein, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the POI-PROTAC-E3 ligase complex in cells.[7]
Materials:
-
Cell line expressing tagged versions of the POI or E3 ligase
-
PROTAC compound
-
Co-IP Lysis Buffer
-
Antibody for immunoprecipitation (e.g., anti-FLAG for a FLAG-tagged protein)
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and lyse them.
-
Immunoprecipitation: Incubate the cell lysate with the antibody, followed by the addition of protein A/G beads to pull down the protein complex.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot to detect the presence of all three components of the ternary complex.
Protocol 3: Global Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased view of the PROTAC's selectivity across the entire proteome.[8]
Materials:
-
Cell line of interest
-
PROTAC compound
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) reagents for quantitative proteomics
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control.
-
Protein Digestion and Labeling: Lyse the cells, digest the proteins into peptides, and label the peptides with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins across the different treatment groups to determine which proteins are degraded and to what extent.
Visualizing Key Processes
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the characterization of a novel PROTAC.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Proper Disposal of N-methyl-1-(3-nitrophenyl)methanamine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N-methyl-1-(3-nitrophenyl)methanamine (CAS No. 19499-61-7). Given the limited availability of a comprehensive Safety Data Sheet (SDS) with specific disposal protocols, this chemical must be treated as hazardous waste. The following procedures are based on established best practices for the management and disposal of nitrated aromatic amines and general laboratory chemical waste.
Hazard Assessment and Safety Precautions
-
Harmful if swallowed
-
A cause of skin irritation
-
A cause of serious eye irritation
-
Harmful if inhaled
Always use appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical safety goggles, and chemical-resistant gloves, when handling this substance. All manipulations should be conducted within a certified chemical fume hood to prevent inhalation exposure.
Quantitative Data Summary
| Property | Value |
| CAS Number | 19499-61-7 |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
Experimental Protocol: Waste Segregation and Containment
The required method for the disposal of this compound involves its careful preparation for collection by a licensed hazardous waste disposal service.
Materials Required:
-
Designated, leak-proof, and chemically compatible hazardous waste container with a secure screw-top lid. The original product container, if in good condition, is often a suitable choice.
-
Official hazardous waste labels, as required by your institution.
-
Standard laboratory PPE (lab coat, safety goggles, nitrile gloves).
-
Chemical fume hood.
Step-by-Step Procedure:
-
Container Selection: Select a robust and appropriate waste container. Ensure it is free from contamination and compatible with this compound.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless this is a verified and approved practice by your institution's Environmental Health and Safety (EHS) department.
-
Waste Transfer: Conduct any transfer of the chemical into the waste container inside a chemical fume hood to minimize exposure risks.
-
Accurate Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write "HAZARDOUS WASTE" on the label.
-
Identify the contents with the full chemical name: "this compound".
-
Include the CAS Number: "19499-61-7".
-
Estimate and record the quantity of the waste.
-
Note the date when the waste was first added to the container.
-
-
Secure Storage:
-
Ensure the waste container is tightly sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the direct control of laboratory personnel.
-
The SAA should be a cool, dry, and well-ventilated location, situated away from sources of heat and incompatible chemicals.
-
Disposal Plan: Professional Waste Collection
-
Institutional Contact: Initiate contact with your organization's Environmental Health and Safety (EHS) office or the department responsible for hazardous waste management.
-
Arrange for Pickup: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste collection form.
-
Provide Detailed Information: Be prepared to supply all the information recorded on the hazardous waste label to the EHS personnel.
Critical Disposal Prohibitions:
-
Do Not Discharge to Sewer: Under no circumstances should this compound be disposed of down the drain.
-
Do Not Dispose as General Waste: This chemical is not permitted for disposal in the regular trash.
-
Adherence to Regulations: Always comply with all local, state, and federal regulations governing hazardous waste disposal.
Visualization of Disposal Workflow
Caption: Procedural workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for N-methyl-1-(3-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-methyl-1-(3-nitrophenyl)methanamine (CAS RN: 19499-61-7). The information is compiled to ensure the safety of laboratory personnel and the proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1]. Due to its chemical structure containing both a secondary amine and an aromatic nitro group, stringent safety measures are necessary.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[2] | Protects against splashes and vapors that can cause severe eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves, such as butyl rubber, are recommended for handling nitro compounds.[2][3] Nitrile gloves may be suitable for short-term contact, but should be replaced immediately upon contamination.[4] Inspect gloves for any damage before use.[4] | Prevents skin absorption, a primary route of exposure for nitro compounds and amines.[2][5] |
| Skin and Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[2] Full-length pants and closed-toe shoes are mandatory.[3] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[3] | Provides a barrier against accidental skin contact.[2] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[3] | Protects against the inhalation of harmful vapors.[2][5] A fume hood serves as the primary engineering control to minimize airborne concentrations.[2] |
Safe Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure the chemical fume hood is clean and operational.[4] Verify that an emergency eyewash station and safety shower are accessible.[3][4]
-
Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Clean the work area and any equipment used.
-
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6]
-
Keep in a dark place, under an inert atmosphere, at 2-8°C for long-term storage.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7]
Emergency Procedures
Immediate response is critical in case of exposure or a spill.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[7] |
| Inhalation | Move the victim to fresh air immediately.[7][8] If breathing is difficult or has stopped, provide artificial respiration.[7][8] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[7] Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[6][7] Prevent the spill from entering drains.[6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Protocol:
-
Waste Collection:
-
Collect all chemical waste, including contaminated disposables (gloves, wipes, etc.), in a designated and clearly labeled hazardous waste container.[4]
-
Do not mix with other waste streams unless compatible.
-
-
Container Management:
-
Disposal:
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. Vip room | Virtual tour generated by Panotour [ontsgoi.gov.mn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
